molecular formula C11H18ClNO B141097 (-)-(R)-Mexiletine Hydrochloride CAS No. 81771-86-0

(-)-(R)-Mexiletine Hydrochloride

Numéro de catalogue: B141097
Numéro CAS: 81771-86-0
Poids moléculaire: 215.72 g/mol
Clé InChI: NFEIBWMZVIVJLQ-HNCPQSOCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context of Antiarrhythmic Agent Development

The development of drugs to treat cardiac arrhythmias has evolved from empirical observations to a sophisticated, mechanism-based approach. nih.gov One of the earliest recorded uses of an antiarrhythmic substance dates back to 1749, when Jean-Baptiste de Sénac noted that cinchona bark, used for treating malaria, could also resolve palpitations, which were later understood to be caused by atrial fibrillation. ozemedicine.comoup.com This observation eventually led to the isolation of quinine (B1679958) and later, its stereoisomer quinidine, which was found to be a more effective antiarrhythmic and was introduced into therapy in the early 20th century. nih.govozemedicine.com

The mid-20th century saw the development of other important agents. Procaine, a local anesthetic, was shown in 1936 to increase the ventricular muscle's threshold to electrical stimulation, and a less rapidly hydrolyzed derivative, procainamide, was discovered in 1951. ozemedicine.com The antiarrhythmic properties of the anticonvulsant phenytoin (B1677684) were identified in the 1950s. ozemedicine.com A significant advancement came with the introduction of lidocaine (B1675312) in 1962 as an intravenous treatment for ventricular arrhythmias, particularly after cardiac surgery or myocardial infarction. ozemedicine.com The success of lidocaine spurred the development of orally active analogues, leading to the introduction of tocainide (B1681335) in 1984 and mexiletine (B70256) in 1986. ozemedicine.com

This period of discovery was paralleled by efforts to systematically categorize these drugs. In the late 1960s and early 1970s, a classification system was proposed by Miles Vaughan Williams, which grouped antiarrhythmic agents based on their primary electrophysiological effects on the cardiac action potential. ox.ac.uknih.gov This framework, which has been updated over the decades, provided a rational basis for understanding drug action and guiding therapeutic choices, moving the field beyond empirical use to a more scientific foundation based on the knowledge of ion channel function. nih.govox.ac.uk

Classification within Voltage-Gated Sodium Channel Blockers: Class 1B Antiarrhythmic Agents

The Vaughan Williams classification system is a cornerstone of antiarrhythmic drug pharmacology. wikipedia.org It initially organized drugs into four main classes based on their effects on the heart's electrical cycle. oup.comox.ac.uk Class I agents are defined by their ability to block voltage-gated sodium channels, which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential. researchgate.netnih.gov By inhibiting this inward sodium current, Class I drugs slow conduction velocity in the heart.

The Class I category was further subdivided into three groups (Ia, Ib, and Ic) based on the kinetics of their interaction with the sodium channel and their effect on the action potential duration (APD). ahajournals.org

Class Ia (e.g., quinidine, procainamide) shows intermediate association/dissociation kinetics and prolongs the APD. ahajournals.org

Class Ic (e.g., flecainide, propafenone) has slow association/dissociation kinetics and has little effect on the APD. ahajournals.org

Class Ib (e.g., lidocaine, mexiletine) exhibits fast association/dissociation kinetics. nih.gov These agents selectively bind to sodium channels during the inactivated state, which is more prevalent in depolarized or rapidly firing tissues (a property known as use-dependence). nih.govrndsystems.com Consequently, they have a more pronounced effect on ischemic or damaged myocardial tissue than on normal tissue. A key characteristic of Class Ib agents is their ability to shorten the action potential duration and the effective refractory period in normal cardiac tissue. drugbank.com

Mexiletine is a prototypical Class Ib antiarrhythmic agent. drugs.comnih.gov Its electrophysiological properties are similar to lidocaine but with the crucial advantage of being orally active. drugs.com It functions by blocking the fast inward sodium current, thereby reducing the maximum rate of depolarization of the action potential without significantly affecting resting membrane potential. researchgate.netscholaris.ca

Significance of (-)-(R)-Mexiletine Hydrochloride in Cardiac Electrophysiology and Neuromuscular Disorders Research

Mexiletine is a chiral molecule and exists as two enantiomers, or stereoisomers: the levorotatory R-(-)-mexiletine and the dextrorotatory S-(+)-mexiletine. nih.govutoronto.ca While the commercially available drug is a racemic mixture (containing equal amounts of both enantiomers), research has demonstrated that the pharmacological and electrophysiological effects of the two isomers are not identical. nih.govutoronto.ca The resolution of racemic mexiletine, achieved through methods like fractional crystallization, has allowed for the separate investigation of each enantiomer. nih.gov

Studies in cardiac electrophysiology have revealed that (-)-(R)-Mexiletine possesses greater antiarrhythmic potency than its S-(+) counterpart. nih.govutoronto.ca In isolated rabbit cardiac muscle preparations, both enantiomers depressed the maximum rate of depolarization (Vmax), but the R-(-) isomer had a more potent inhibitory effect. utoronto.ca Furthermore, the time constant for the recovery of Vmax was significantly longer for R-(-)-mexiletine, indicating slower dissociation kinetics from the sodium channels compared to the S-(+) enantiomer. scholaris.cautoronto.ca This suggests that the R-(-) isomer's blocking action is more sustained. utoronto.ca An in-vivo study in dogs with experimentally induced ventricular tachycardia also showed that R-(-)-mexiletine was more effective at preventing arrhythmias than S-(+)-mexiletine. nih.gov

ParameterR-(-)-MexiletineS-(+)-MexiletineSignificance
Vmax Inhibition More potentLess potentR-(-) isomer has a more pronounced inhibitory effect on the maximum rate of depolarization. utoronto.ca
Vmax Recovery Time Constant (τ) 376.0 ± 77.8 ms (B15284909)227.1 ± 23.4 msR-(-) isomer displays slower offset kinetics from sodium channels. scholaris.cautoronto.ca
Ventricular Tachycardia Prevention (in dogs) Prevented in 3 of 6 dogsPrevented in 1 of 5 dogsR-(-) isomer shows greater antiarrhythmic properties in an in-vivo model. nih.gov
Table 1: Comparative Electrophysiological and Antiarrhythmic Effects of Mexiletine Enantiomers.

The significance of this compound extends beyond cardiology into the study of neuromuscular disorders. Several of these conditions, such as non-dystrophic myotonias, are channelopathies caused by mutations in skeletal muscle ion channels, including voltage-gated sodium channels. barchart.comclinicaltrials.gov The resulting channel dysfunction leads to muscle membrane hyperexcitability, causing the characteristic symptoms of myotonia (delayed muscle relaxation). barchart.comclinicaltrials.gov As a sodium channel blocker, mexiletine has been investigated as a therapeutic agent to alleviate these symptoms by stabilizing the muscle cell membrane. barchart.comnih.gov Research is also exploring its potential neuroprotective effects in conditions like amyotrophic lateral sclerosis (ALS) and spinal and bulbar muscular atrophy (SBMA), where neuronal hyperexcitability and sodium channel dysfunction are thought to play a role in the disease process. nih.govclinicaltrials.gov Given the demonstrated higher potency of the (-)-(R)-enantiomer on sodium channels, its specific role and potential advantages in these neuromuscular disorders are an area of active research interest.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEIBWMZVIVJLQ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC[C@@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720413
Record name (2R)-1-(2,6-Dimethylphenoxy)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81771-86-0
Record name 2-Propanamine, 1-(2,6-dimethylphenoxy)-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81771-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mexiletine hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081771860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-1-(2,6-Dimethylphenoxy)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEXILETINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALS5ZYR2GY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of R Mexiletine Hydrochloride

Mechanism of Action at the Cellular and Molecular Level

The primary mechanism of action for (-)-(R)-Mexiletine Hydrochloride involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells. nih.govpatsnap.com This interaction leads to a cascade of electrophysiological changes that underpin its therapeutic effects.

Inhibition of Inward Sodium Current (I_Na) in Excitable Cells

This compound functions as a potent inhibitor of the inward sodium current (I_Na) in excitable cells such as cardiac myocytes and neurons. nih.govciplamed.com This current is responsible for the rapid depolarization phase (Phase 0) of the action potential. By physically obstructing the sodium channel pore, the compound reduces the influx of sodium ions into the cell, thereby dampening cellular excitability. patsnap.comyoutube.com The block is use-dependent, meaning it is more pronounced at higher frequencies of stimulation, a characteristic feature of class Ib antiarrhythmics. ciplamed.combio-techne.com

Modulation of Action Potential Phase 0 Depolarization

As a direct consequence of inhibiting the inward sodium current, this compound modulates the initial, rapid upstroke of the action potential, known as Phase 0 depolarization. nih.govdrugbank.com The rate of rise of the action potential (Vmax) is significantly reduced. nih.gov This effect is particularly prominent in tissues that are partially depolarized, such as ischemic or damaged cardiac tissue, where the resting membrane potential is less negative. nih.govciplamed.com

Interaction with Inactivated Sodium Channel States

A key feature of this compound's mechanism is its preferential binding to the inactivated state of the sodium channel. patsnap.comwashington.edu Voltage-gated sodium channels cycle through three main conformational states: resting, open, and inactivated. The compound has a higher affinity for the inactivated state, which is prevalent during the plateau and repolarization phases of the action potential and in depolarized cells. nih.govnih.gov This state-dependent binding stabilizes the inactivated state, making fewer channels available to open upon subsequent stimulation and thereby reducing cellular excitability. patsnap.com

Channel StateBinding Affinity of Mexiletine (B70256)
Resting StateLow
Open StateHigh
Inactivated StateIntermediate to High

This table summarizes the differential affinity of mexiletine for the various states of the sodium channel.

Differential Binding to Cardiac and Neuronal Sodium Channel Alpha Subunits

This compound exhibits differential binding and effects on various sodium channel alpha subunits, which are the primary pore-forming units of the channel. The compound has been shown to interact with both cardiac (e.g., Nav1.5) and neuronal (e.g., rIIA) sodium channel isoforms. washington.edunih.gov While the fundamental mechanism of use-dependent block and preferential binding to the inactivated state is common across these subtypes, there can be differences in affinity and the extent of block. washington.edu For instance, mutations in specific amino acid residues within the local anesthetic binding site, such as F1764A and Y1771A in the rIIA subunit, can significantly reduce the affinity for (-)-(R)-Mexiletine. washington.edu This differential interaction with various alpha subunits likely contributes to its therapeutic applications in both cardiac arrhythmias and neurological conditions.

Broader Pharmacodynamic Effects

Beyond its direct cellular electrophysiological actions, this compound exerts broader pharmacodynamic effects. As a class Ib antiarrhythmic, it is effective in suppressing ventricular arrhythmias. nih.gov It has minimal impact on hemodynamic variables and cardiac function, even in patients with pre-existing left ventricular dysfunction. nih.gov

ParameterEffect of Mexiletine
QRS IntervalNo significant effect drugbank.com
QT IntervalNo significant effect nih.gov
Heart RateMinimal effect drugbank.com
Blood PressureMinimal effect drugbank.com

This table outlines the general pharmacodynamic effects of mexiletine on key cardiovascular parameters.

Antiarrhythmic Modalities and Electrophysiological Impact

This compound is the R-enantiomer of the Class Ib antiarrhythmic agent, mexiletine. nih.govdrugbank.com Its primary mechanism of action involves the inhibition of the inward sodium current (INa) required for the initiation and conduction of electrical impulses in cardiac tissue. drugbank.compatsnap.comrxlist.com By blocking voltage-gated sodium channels, particularly the cardiac isoform (Nav1.5), it reduces the maximum rate of depolarization (Phase 0) of the cardiac action potential. drugbank.compatsnap.com This action is use-dependent, meaning the blockade is more pronounced at faster heart rates. drugbank.com Mexiletine shortens the action potential duration and the effective refractory period (ERP) in Purkinje fibers. drugbank.comrxlist.com

Research has demonstrated stereoselective effects between the enantiomers of mexiletine, with the R-(-) form possessing greater antiarrhythmic properties than the S-(+) form. nih.govoup.com In a study on dogs with experimentally-induced ventricular tachycardia, R-(-)-Mexiletine was more effective at preventing the arrhythmia than S-(+)-Mexiletine. nih.govoup.com Despite its effects on arrhythmias, studies have shown that neither enantiomer significantly alters electrocardiographic intervals such as PR, QRS, or QTc, or the refractory periods at various doses. nih.govoup.com However, one electrophysiological evaluation in patients did note a shortening of the QTc interval after mexiletine administration. nih.gov The primary antiarrhythmic effect is attributed to the inhibition of both fast and late Na+ currents in myocardial tissues. nih.gov

Table 1: Comparative Antiarrhythmic Efficacy of Mexiletine Enantiomers in a Canine Model

EnantiomerOutcome in Dogs with Ventricular Tachycardia (n=6 for R, n=5 for S)
(-)-(R)-Mexiletine Prevented ventricular tachycardia in 3 out of 6 dogs. nih.govoup.com
S-(+)-Mexiletine Prevented ventricular tachycardia in 1 out of 5 dogs. nih.govoup.com

This table is based on findings from a study investigating stereoselective antiarrhythmic effects. nih.govoup.com

Myotonic Activity Modulation and Skeletal Muscle Fiber Excitability

This compound demonstrates significant activity in modulating the excitability of skeletal muscle fibers, which is the basis for its use in myotonic disorders. nih.govnih.gov These conditions are often caused by mutations in skeletal muscle ion channels, leading to sarcolemma over-excitability. nih.govnih.gov Mexiletine alleviates myotonia by blocking the skeletal muscle sodium channel, Nav1.4. nih.govresearchgate.net This blockade reduces the abnormal, repetitive firing of muscle fibers, thereby allowing for proper muscle relaxation. nih.govmyotonic.org

The effects of mexiletine on skeletal muscle sodium channels are stereospecific. Studies on frog skeletal muscle fibers have shown that (-)-(R)-Mexiletine is a more potent blocker of sodium currents than its corresponding S-(+) enantiomer. nih.gov The R-(-) isomer produced a tonic block of the sodium current with an IC50 of 43.9 +/- 1 µM, whereas the S-(+) enantiomer required approximately twofold higher concentrations for the same effect. nih.gov Both enantiomers also induce a use-dependent block, which is more pronounced at higher stimulation frequencies, and this stereoselectivity is maintained. nih.gov This enhanced potency at higher firing rates is particularly relevant for treating the hyperexcitability characteristic of myotonic muscles. nih.gov The compound modifies excitability by increasing the threshold current required to elicit an action potential and decreasing the firing capability of the muscle membrane. nih.gov

Table 2: Stereoselective Block of Skeletal Muscle Sodium Currents by Mexiletine Enantiomers

CompoundTonic Block IC50 (µM)Relative Potency
(-)-(R)-Mexiletine 43.9 +/- 1.0 nih.govMore potent nih.gov
S-(+)-Mexiletine ~88 nih.govLess potent (approx. 2-fold) nih.gov

Data derived from voltage-clamp studies on frog skeletal muscle fibers. nih.gov

Local Anesthetic Properties

Mexiletine is structurally similar to the local anesthetic lidocaine (B1675312) and possesses local anesthetic properties. drugbank.comrxlist.comdrugs.com Its mechanism as a local anesthetic is identical to its antiarrhythmic action: the inhibition of voltage-gated sodium channels. drugbank.comnih.gov By blocking these channels, mexiletine prevents the generation and conduction of nerve impulses, which is the foundation of local anesthesia. patsnap.com

The molecule features a protonable amine group connected to a hydrophobic aromatic ring, a structure characteristic of local anesthetic drugs. nih.gov Research comparing (-)-(R)-Mexiletine to other local anesthetics has highlighted its specific interactions within the sodium channel. Mutations in transmembrane segment IVS6 of sodium channels, which are known to affect the binding of local anesthetics, also reduce the blocking effect of R-mexiletine. nih.gov While both mexiletine and lidocaine are Class Ib antiarrhythmics, mexiletine is orally active and has a significantly longer elimination half-life (10-12 hours) compared to lidocaine, which is typically administered intravenously for cardiac indications due to extensive first-pass metabolism. drugbank.comwikipedia.org

Table 3: Comparison of Mexiletine and Lidocaine Properties

PropertyMexiletineLidocaine
Drug Class Class Ib Antiarrhythmic drugbank.comdrugs.comClass Ib Antiarrhythmic drugbank.comrxlist.com
Primary Mechanism Sodium Channel Blockade drugbank.compatsnap.comSodium Channel Blockade
Oral Bioavailability ~90% wikipedia.orgLow (due to first-pass metabolism)
Structure Structurally similar to lidocaine drugbank.comdrugs.comAmide-type local anesthetic

Neuroprotective Research Implications via Brain Sodium Channel Inhibition

Research suggests that this compound has potential neuroprotective effects, which are attributed to its ability to inhibit brain sodium channels. nih.govnih.gov Studies have explored its effects in models of brain ischemia and demyelination. nih.govnih.gov The proposed mechanism involves the blockade of sodium channels, which can prevent the excessive sodium influx that contributes to neuronal damage during ischemic events. nih.govnih.gov

A comparative study on rat brain (rbIIA) and heart (rh1) sodium channel α-subunits revealed that R-mexiletine binds with high affinity to inactivated sodium channels in both tissues, though its affinity is approximately twofold higher for heart channels than for brain channels. nih.gov Specifically, R-mexiletine bound with a 26-fold higher affinity to inactivated brain sodium channels compared to resting channels. nih.gov This high-affinity binding to the inactivated state is a key feature of its inhibitory action. nih.gov Further research in a rat model of spinal cord demyelination found that systemic administration of mexiletine shortened conduction delays and reduced the area of demyelination, suggesting a positive role in protecting neural tissues. nih.gov

Table 4: Affinity of R-Mexiletine for Brain vs. Heart Sodium Channels

Channel TypeTissueAffinity for Inactivated State vs. Resting StateRelative Affinity (Heart vs. Brain)
rbIIA Brain26-fold higher nih.govLower
rh1 Heart35-fold higher nih.gov~2-fold higher than brain nih.gov

Data from a study comparing R-mexiletine effects on transiently expressed rat sodium channel α-subunits. nih.gov

Electrophysiological Studies of R Mexiletine Hydrochloride

In Vitro Electrophysiology Research

(-)-(R)-Mexiletine Hydrochloride, a Class IB antiarrhythmic agent, demonstrates distinct electrophysiological effects on isolated cardiac preparations. nih.gov Structurally similar to lidocaine (B1675312), its primary mechanism of action involves the inhibition of the inward sodium current (INa), which in turn reduces the maximum rate of rise of phase 0 of the action potential (Vmax). nih.govdrugs.com

Recent research using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from patients with Long QT Syndrome Type 2 (LQT2) showed that mexiletine (B70256) significantly shortens the field potential duration. ahajournals.org Similarly, in cardiomyocytes isolated from a transgenic LQT2 rabbit model, mexiletine application led to a significant shortening of the APD at 90% repolarization (APD90). ahajournals.org

Interactive Table 1: Effects of Mexiletine on Cardiac Action Potential Parameters

Preparation Parameter Effect Citation
Canine Purkinje Fibers Action Potential Duration (APD) Shortened nih.gov
Canine Purkinje Fibers Effective Refractory Period (ERP) Shortened drugs.comnih.gov
Canine Purkinje Fibers ERP/APD Ratio Increased drugs.comnih.gov
Guinea-Pig Ventricular Muscle Action Potential Duration (APD) Shortened nih.gov
LQT2 Rabbit Cardiomyocytes APD90 Shortened ahajournals.org
LQT2 hiPSC-CMs Field Potential Duration Shortened ahajournals.org

The (-)-(R)-enantiomer of mexiletine exhibits stereoselective effects on sodium currents in skeletal muscle fibers. nih.gov In studies using frog skeletal muscle fibers, (-)-(R)-mexiletine produced a tonic block of the sodium current with a half-maximal inhibitory concentration (IC50) of 43.9 ± 1 µM. nih.gov This potency was approximately twofold higher than that of its S-(+) enantiomer. nih.gov

Both enantiomers also induce a use-dependent block of sodium currents, which is more pronounced at higher stimulation frequencies. nih.gov This use-dependent action results in a significant lowering of the IC50 values compared to the tonic block, although the ratio of potency between the enantiomers is maintained. nih.gov Furthermore, both R-(-) and S-(+) mexiletine cause a leftward shift in the steady-state inactivation curve, indicating a high-affinity binding to the inactivated state of the sodium channel. nih.gov These actions on sodium currents lead to a concentration-dependent increase in the threshold current required to elicit an action potential, a decrease in its amplitude, and a reduction in the firing capability of the muscle membrane. nih.gov Again, the R-(-) isomer proved to be more potent than the S-(+) isomer in these effects. nih.gov

Interactive Table 2: Stereoselective Block of Sodium Currents by Mexiletine Enantiomers in Frog Skeletal Muscle

Compound Parameter Value Citation
(-)-(R)-Mexiletine Tonic Block IC50 43.9 ± 1 µM nih.gov
S-(+)-Mexiletine Tonic Block IC50 Approx. 2x higher than R-(-) nih.gov
(-)-(R)-Mexiletine Potency vs. S-(+)-Mexiletine More potent nih.gov

In isolated rabbit sinus node and atrial preparations, 'therapeutic' concentrations of mexiletine (0.5 to 2.0 µg/mL) demonstrated minimal effects on sinus node automaticity and the atrial action potential. nih.gov However, a delay in sino-atrial conduction was observed. nih.gov These findings suggest that at typical therapeutic levels, mexiletine's direct impact on atrial tissue and the primary pacemaker is limited, while its effect on conduction time within the sino-atrial region is more notable.

Clinical Electrophysiology in Human Subjects

In human subjects with normal cardiac conduction systems, mexiletine generally exhibits minimal effects on the generation and propagation of cardiac impulses. drugs.com Studies have shown that it does not significantly alter sinus rate, atrioventricular (AV) conduction times, or His-Purkinje conduction times. nih.gov Furthermore, parameters such as resting membrane potential, sinus node automaticity, AV conduction velocity, and the QRS or QT intervals remain largely unaffected. nih.govdrugbank.com

However, some studies have reported more specific effects. In one investigation involving patients with normal conduction, intravenous mexiletine was found to increase the AV nodal conduction time during atrial pacing. nih.gov It also shifted the Wenckebach point to a lower atrial rate and increased the functional refractory period of the AV node in the majority of patients studied. nih.gov

The electrophysiological effects of mexiletine can be more pronounced in individuals with pre-existing conduction system disease, and caution is often advised. nih.govnih.gov It has the potential to aggravate existing impairments in impulse generation and conduction. nih.gov

In a study involving patients with a variety of conduction disturbances, mexiletine produced inconsistent changes in the sinoatrial recovery time; however, an increase was noted in three out of five patients who had underlying sinus node dysfunction. nih.gov For patients with bundle branch block, mexiletine increased the HV interval by a mean of 11 ms (B15284909) in a subset of patients, while it remained unchanged in others. nih.gov The relative and effective refractory periods of the His-Purkinje system were both found to increase after mexiletine administration in this patient group. nih.gov In a patient with a pre-existing intrahisian conduction defect, mexiletine was observed to prolong the H1-H2 interval. nih.gov These findings suggest that while mexiletine has a limited effect on healthy conduction tissue, it can significantly modulate electrophysiological properties in the presence of underlying abnormalities.

Analysis of Ventricular Depolarization (QRS Duration) and Repolarization (QT Intervals)

Electrophysiological studies of this compound have demonstrated its effects on both ventricular depolarization, as reflected by the QRS duration, and ventricular repolarization, measured by the QT interval. In patients without primary arrhythmia syndromes, the impact of mexiletine on these electrocardiographic parameters is generally modest. A systematic review analyzing 21 studies with a total of 536 patients found that the change in QRS duration was not greater than 15%. nih.gov Similarly, an analysis of 16 studies involving 439 patients showed that the corrected QT (QTc) interval also did not exhibit changes exceeding 15%. nih.gov The relative change for both QRS duration and QTc interval was observed to be within a range of -14% to +16%. nih.gov

However, in specific clinical contexts, such as acquired QT prolongation from various causes, the effects of mexiletine can be more pronounced. A study involving 27 patients with acquired QT prolongation demonstrated a statistically significant shortening of the QTc interval with mexiletine treatment. sads.org While a slight increase in the mean QRS duration was noted, it was not statistically significant. sads.org

The following table summarizes the findings on QRS duration and QTc interval changes with mexiletine treatment in patients with acquired QT prolongation.

ParameterPre-Mexiletine (mean ± SE)Post-Mexiletine (mean ± SE)Mean Difference (ms)p-value
QRS Duration (ms)111 ± 4114 ± 4+3>0.05
QTc Interval (ms)554 ± 11487 ± 8-67<0.0001

Data from a study on patients with acquired QT prolongation. sads.org

Research on Ventricular Arrhythmia Inducibility and Suppression

This compound has been evaluated for its efficacy in suppressing inducible ventricular arrhythmias through electrophysiologic studies. These studies are crucial in determining the potential of a drug to prevent life-threatening arrhythmias.

Research has shown that mexiletine can be effective in a subset of patients. In a large systematic review, non-inducibility of ventricular tachycardia (VT) was achieved in 30% of patients (112 out of 379) treated with mexiletine. nih.gov For ventricular fibrillation (VF), the rate of non-inducibility was higher, at 65% (11 out of 17 patients). nih.gov Another study focusing on patients with refractory ventricular arrhythmias found that mexiletine completely suppressed electrically induced arrhythmias in 13 out of 35 patients (37%). nih.gov

Furthermore, the suppression of inducible ventricular arrhythmias during acute testing with mexiletine has been shown to be a good predictor of long-term clinical success. In one study, 16 out of 17 patients in whom arrhythmia was completely suppressed during acute testing remained free from recurrent arrhythmia over a mean follow-up period of 12.6 months. nih.gov

The table below presents data on the suppression of inducible ventricular arrhythmias with mexiletine.

Arrhythmia TypeNumber of PatientsPatients with Suppression/Non-inducibilitySuppression/Non-inducibility Rate (%)Source
Ventricular Tachycardia (VT)37911230% nih.gov
Ventricular Fibrillation (VF)171165% nih.gov
Inducible Ventricular Arrhythmias351337% nih.gov

Specific Electrophysiological Responses in Primary Arrhythmia Syndromes (e.g., Long QT Syndrome Types 2 and 3)

The electrophysiological effects of this compound have been of particular interest in the management of primary arrhythmia syndromes, most notably Long QT Syndrome (LQTS) type 3 (LQT3) and, more recently, LQT2.

Long QT Syndrome Type 3 (LQT3)

LQT3 is caused by gain-of-function mutations in the SCN5A gene, which encodes the alpha-subunit of the cardiac sodium channel. This leads to a persistent late sodium current, prolonging the action potential duration and the QT interval. Mexiletine, as a sodium channel blocker, is mechanistically suited to target this underlying defect.

Clinical studies have consistently demonstrated the efficacy of mexiletine in shortening the QTc interval in LQT3 patients. In a retrospective study of 34 patients with genetically confirmed LQT3, mexiletine treatment resulted in a significant reduction in the median QTc interval from 509 ms at baseline to 457 ms. acc.orgnih.gov This QTc shortening was associated with a significant reduction in arrhythmic events. acc.org

Long QT Syndrome Type 2 (LQT2)

LQT2 results from mutations in the KCNH2 gene, which affects the rapidly activating delayed rectifier potassium current. While not a primary sodium channelopathy, there is growing evidence that mexiletine can be beneficial for some LQT2 patients. The proposed mechanism involves the reduction of the physiological late sodium current, which can indirectly influence repolarization.

A study involving 12 high-risk LQT2 patients showed that mexiletine significantly reduced the median QTc by 65 ms, from a baseline of 547 ms to 470 ms post-treatment. unimib.itnih.govelsevierpure.com In this cohort, 67% of patients experienced a QTc decrease of at least 40 ms. unimib.itnih.govelsevierpure.com More recent and larger studies have corroborated these findings. A study of 96 LQT2 patients demonstrated significant QTc shortening with both acute and chronic mexiletine therapy. ahajournals.orgnih.gov In the acute testing arm (36 patients), the mean QTc decreased from 518 ms to 446 ms. ahajournals.org In the chronic therapy group (60 patients), the mean QTc decreased from 528 ms to 473 ms. ahajournals.org This reduction in QTc was linked to a 60% reduction in the rate of cardiac events. ahajournals.orgnih.gov

The following table summarizes the electrophysiological response to mexiletine in patients with LQT3 and LQT2.

SyndromeStudy Population (n)Baseline QTc (ms, mean/median)Post-Mexiletine QTc (ms, mean/median)Mean/Median QTc Reduction (ms)Responder RateSource
LQT3 34509 (median)457 (median)63 (mean)- acc.orgnih.gov
LQT2 12547 (median)470 (median)65 (median)67% (≥40 ms reduction) unimib.itnih.govelsevierpure.com
LQT2 (Acute Test) 36518 (mean)446 (mean)72 (mean)75% (≥40 ms reduction) ahajournals.org
LQT2 (Chronic Therapy) 60528 (mean)473 (mean)55 (mean)65% (≥40 ms reduction) ahajournals.org

Stereochemical and Enantiomeric Research on R Mexiletine Hydrochloride

Importance of Chirality in Biological Activity and Drug Recognition

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and drug development. researchfloor.orgmdpi.com Biological systems, such as enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars. rsc.orgnih.gov This inherent "handedness" of biological macromolecules means they can interact differently with the two enantiomers (mirror-image isomers) of a chiral drug. researchfloor.orgnih.gov

These differential interactions can lead to significant variations in the pharmacological and toxicological profiles of each enantiomer. nih.gov One enantiomer, termed the "eutomer," may exhibit the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even responsible for adverse effects. mdpi.comnih.gov The classic and tragic example of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, underscores the critical importance of understanding and controlling chirality in drug design. researchfloor.orgrsc.org

Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines emphasizing the need to characterize the absolute stereochemistry of chiral drugs early in development. nih.gov This has led to a trend of developing single-enantiomer drugs, a strategy known as a "chiral switch," to improve therapeutic outcomes and reduce potential risks associated with racemic mixtures (equal mixtures of both enantiomers). mdpi.comnih.gov The development of enantiomerically pure drugs is facilitated by advancements in asymmetric synthesis and chiral separation techniques. rsc.org

Comparative Pharmacological Activity of (-)-(R)- and (+)-(S)-Enantiomers

Research has demonstrated that the two enantiomers of mexiletine (B70256), (-)-(R)-mexiletine and (+)-(S)-mexiletine, exhibit notable differences in their pharmacological activity, particularly in their interaction with sodium channels and their resulting antiarrhythmic and antimyotonic effects.

Enantioselective Binding to Sodium Channels

Mexiletine exerts its therapeutic effects by blocking voltage-gated sodium channels. nih.govpatsnap.com Studies have revealed a clear stereoselectivity in this interaction, with the (-)-(R)-enantiomer showing a preferential and more potent binding to cardiac and skeletal muscle sodium channels compared to the (+)-(S)-enantiomer. nih.govnih.gov

In studies on frog skeletal muscle fibers, (-)-(R)-mexiletine produced a tonic block of the sodium current at concentrations approximately twofold lower than the (+)-(S)-enantiomer. nih.gov This suggests a higher affinity of the R-enantiomer for the sodium channel receptor. Both enantiomers also induce a use-dependent block, which is a key feature for their action in pathological conditions of hyperexcitability, and the stereoselective difference is maintained under these conditions. nih.gov The consistent eudismic ratio (the ratio of the potencies of the two enantiomers) during both tonic and use-dependent block suggests that while the channel's conformational state changes, the stereospecificity of the binding site is preserved. nih.gov

Differential Potency in Antiarrhythmic and Antimyotonic Effects

The enantioselective binding to sodium channels translates into differential potency in the therapeutic effects of mexiletine. The (-)-(R)-enantiomer is the more active form for both antiarrhythmic and antimyotonic applications. nih.govfrontiersin.org

In the context of cardiac arrhythmias, the preferential binding of (-)-(R)-mexiletine to cardiac sodium channels makes it the more potent antiarrhythmic agent. nih.gov Similarly, for myotonia, a condition of muscle hyperexcitability, (-)-(R)-mexiletine is more effective at blocking skeletal muscle sodium channels. nih.govfrontiersin.org In fact, the R-enantiomer of mexiletine is reported to be 1.7 times more potent than the S-enantiomer in producing a tonic block of sodium channels in skeletal muscle. frontiersin.org

Stereoselective Disposition and Metabolism Pathways

The disposition and metabolism of mexiletine in the body are also subject to stereoselectivity. The two major metabolic pathways for mexiletine are aromatic hydroxylation and aliphatic hydroxylation, primarily catalyzed by the cytochrome P450 isoenzyme CYP2D6. nih.govdrugbank.com

In vitro studies using human liver microsomes have shown that parahydroxylation (aromatic hydroxylation) is favored for S(+)-mexiletine, while the R(-) enantiomer exhibits a significantly higher rate of aliphatic hydroxylation. nih.gov This stereoselective metabolism was also observed in vivo in a study of Chagasic women with ventricular arrhythmias. The study found that while the plasma concentrations of the R(-) and S(+) enantiomers of mexiletine were similar, the concentration of the hydroxymethylmexiletine (HMM) metabolite was significantly higher for the R(-) enantiomer, indicating that aliphatic hydroxylation is favored for R(-) mexiletine. nih.gov

Enantioselective Synthesis Methodologies for (-)-(R)-Mexiletine

Given the superior pharmacological profile of the (-)-(R)-enantiomer of mexiletine, significant research has been dedicated to developing efficient and highly enantioselective methods for its synthesis. nih.gov These methods aim to produce the desired enantiomer in high purity, avoiding the need for resolving a racemic mixture.

Asymmetric Synthesis Routes from Chiral Precursors

One of the primary strategies for the enantioselective synthesis of (-)-(R)-mexiletine involves the use of chiral precursors or chiral auxiliaries to direct the stereochemical outcome of the reaction. ca.govnih.gov

A notable approach involves the use of chiral tert-butanesulfinamide. ca.gov In this method, a precursor ketone is condensed with chiral tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. Subsequent reduction of this intermediate, which is influenced by both the substrate and the reducing agent, leads to the formation of a chiral N-tert-butanesulfinyl amine. The final step involves the removal of the chiral auxiliary to yield (-)-(R)-mexiletine in high enantiomeric purity. ca.gov

Another strategy utilizes chiral aziridines as starting materials for the synthesis of (R)-mexiletine. researchgate.net Additionally, asymmetric reduction of oxime ethers using borane-based catalysts, such as those employing a spiroborate ester as a chirality transfer agent, has been shown to be an effective method for producing enantioenriched primary amines, which are key intermediates for mexiletine analogues. nih.gov These asymmetric synthesis routes offer a direct and efficient pathway to obtain the therapeutically more potent (-)-(R)-enantiomer of mexiletine. nih.govca.gov

Chiral Resolution Techniques for Racemic Mixtures

The separation of racemic mexiletine into its individual enantiomers is a critical step in studying their distinct properties. Various chiral resolution techniques have been successfully employed to achieve this separation.

One of the most common methods is crystallization of diastereomeric salts . wikipedia.org This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric derivatives. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomers.

Another powerful technique is chiral column chromatography . This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the column. Several types of CSPs have been used for the resolution of mexiletine enantiomers, including:

Pirkle-type ionic CSPs : Based on derivatives like (R)-(-)-3,5-dinitrobenzoylphenylglycine. nih.gov

Polysaccharide-based CSPs : Such as Chiralpak AD, which is based on a carbamoyl (B1232498) derivative of amylose (B160209) (amylose tris(3,5-dimethylphenylcarbamate)). nih.govnih.gov

Crown ether-based CSPs : For example, those containing (1,1-binaphthyl)-18-crown-6-tetracarboxylic acid. nih.gov

Capillary electrophoresis (CE) has also emerged as an efficient method for the chiral separation of mexiletine enantiomers. nih.gov This technique uses cyclodextrins (CDs) as chiral selectors. nih.gov A study found that heptakis-2,3,6-tri-O-methyl-β-CD (TM-β-CD) was an effective chiral selector, achieving baseline separation of the enantiomers in under 5 minutes. nih.gov The interaction between the methoxy (B1213986) groups of the CD and the mexiletine enantiomers is believed to be crucial for chiral recognition. nih.gov

Enzymatic kinetic resolution offers a green and highly selective approach. Lipases, such as those from Pseudomonas fluorescens and Thermomyces lanuginosus, have been used to catalyze the hydrolysis of racemic mexiletine intermediates. mdpi.com For instance, the hydrolysis of rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate (B1210297) using these lipases can produce (R)-1-(2,6-dimethylphenoxy)propan-2-ol and the remaining (S)-acetate with high enantiomeric excess. mdpi.com

Table 1: Chiral Resolution Techniques for Racemic Mexiletine

Technique Principle Example of Application
Crystallization of Diastereomeric Salts Formation of diastereomers with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.org Reaction with optically active acids like tartaric acid to form diastereomeric salts that can be separated by crystallization. wikipedia.org
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP). nih.gov Use of Pirkle-type, polysaccharide-based (e.g., Chiralpak AD), or crown ether-based CSPs to separate enantiomers. nih.govnih.gov
Capillary Electrophoresis (CE) Use of a chiral selector, such as a cyclodextrin, in the running buffer to form transient diastereomeric complexes with different electrophoretic mobilities. nih.gov Separation using heptakis-2,3,6-tri-O-methyl-β-CD as the chiral selector. nih.gov
Enzymatic Kinetic Resolution Stereoselective enzymatic reaction that preferentially converts one enantiomer, allowing for the separation of the reacted and unreacted enantiomers. mdpi.com Lipase-catalyzed hydrolysis of racemic mexiletine acetate intermediates. mdpi.com

Derivatization Strategies for Enantiomer Recovery

Derivatization is a key strategy employed to facilitate the separation and recovery of mexiletine enantiomers, particularly in the context of chromatography. This process involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers that are more easily separated by standard chromatographic techniques. wikipedia.orgfigshare.com

Several chiral derivatizing reagents have been utilized for the indirect enantioseparation of mexiletine. These include:

Sanger's reagent (2,4-dinitrofluorobenzene) nih.gov

(S,S)-O,O'-di-p-toluoyl tartaric acid anhydride (B1165640) nih.gov

(S)-Naproxen nih.gov

Cyanuric chloride nih.gov

(S)-(-)-(N)-trifluoroacetyl-prolyl chloride nih.gov

(1S)-(-)-camphanic chloride nih.gov

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its variants nih.gov

o-phthalaldehyde (B127526) nih.gov

In one approach, racemic mexiletine was derivatized with chirally pure moieties like (S)-levofloxacin, (S)-ketoprofen, and (S)-ibuprofen. figshare.com The resulting diastereomeric derivatives were then separated using reversed-phase high-performance liquid chromatography (RP-HPLC) with a surfactant-based aqueous mobile phase, which is a more environmentally friendly alternative to organic solvents. figshare.com Following separation, the native enantiomers were recovered through hydrolysis of the diastereomeric derivatives. figshare.com

Another study developed a sensitive HPLC assay where mexiletine enantiomers were derivatized with 2-naphthoyl chloride to form fluorescent derivatives. nih.gov These were then resolved on a Pirkle type 1A chiral phase column, allowing for detection at very low concentrations. nih.gov

Table 2: Chiral Derivatizing Agents for Mexiletine Enantiomer Separation

Derivatizing Agent Resulting Derivative Type Analytical Technique
Sanger's reagent (2,4-dinitrofluorobenzene) Dinitrophenyl derivative HPLC nih.gov
(S,S)-O,O'-di-p-toluoyl tartaric acid anhydride Di-p-toluoyl tartaric acid diastereomer HPLC nih.gov
(S)-Naproxen Naproxen diastereomer HPLC nih.gov
Cyanuric chloride Triazine derivative HPLC nih.gov
(S)-(-)-(N)-trifluoroacetyl-prolyl chloride Prolyl diastereomer HPLC nih.gov
(1S)-(-)-camphanic chloride Camphanic acid amide diastereomer HPLC nih.gov
Marfey's reagent Alanine amide diastereomer HPLC nih.gov
o-phthalaldehyde Phthalaldehyde derivative HPLC nih.gov
(S)-Levofloxacin Levofloxacin diastereomer Micellar Liquid Chromatography figshare.com
2-Naphthoyl chloride Naphthoyl derivative HPLC nih.gov

Stereospecific Receptor Interactions and Structural Basis

Research has shown that the enantiomers of mexiletine exhibit stereoselective interactions with their primary target, the voltage-gated sodium channels. nih.gov The (-)-(R)-enantiomer of mexiletine is consistently found to be more potent than the (+)-(S)-enantiomer in blocking these channels. nih.govresearchgate.net

Studies on sodium currents in skeletal muscle fibers have demonstrated that R-(-)-mexiletine has a higher affinity for the sodium channel than S-(+)-mexiletine. nih.gov The IC50 value, which represents the concentration required to inhibit 50% of the sodium current, was found to be approximately twofold lower for the R-(-) isomer compared to the S-(+) isomer during tonic block. nih.gov This stereoselectivity is maintained during use-dependent block, suggesting that while the affinity of the receptor for the drug increases with channel activity, its stereospecificity does not change. nih.gov

Both enantiomers exhibit a higher affinity for the inactivated state of the sodium channel, as evidenced by the leftward shift they induce in the steady-state inactivation curves. nih.gov Again, the R-(-) enantiomer shows a stronger effect. nih.gov

Theoretical modeling studies have provided insights into the structural basis for these stereospecific interactions. researchgate.netdntb.gov.ua A proposed three-center binding model for mexiletine suggests the involvement of a protonated amine nitrogen, a flat hydrophobic region of the aromatic ring, and lone electron pairs of the ether oxygen. researchgate.net The interaction is thought to occur in a two-step process: initial recognition and subsequent binding. researchgate.net The cationic protonated amine group of mexiletine is believed to interact with a negatively charged (anionic) site on the receptor, likely the carboxylate groups of amino acid residues like glutamate (B1630785) or aspartate. researchgate.net The higher biological activity of the R-(-)-enantiomer is attributed to a more favorable hydrophobic interaction between its 2,6-dimethylphenyl group and a corresponding hydrophobic pocket on the receptor. researchgate.net

More recent computational studies using cryo-electron microscopy structures of the human cardiac sodium channel (Nav1.5) have further elucidated the binding pose. nih.gov These models show the aromatic ring of mexiletine binding in a pocket between two aromatic residues in the IVS6 segment of the channel in an edge-to-plane orientation. nih.gov The ammonium (B1175870) group penetrates into the outer pore and interacts with pore-facing backbone carbonyls. nih.gov The differential affinity between the enantiomers likely arises from the specific spatial arrangement and fit of the chiral center within this binding pocket.

Pharmacokinetic Investigations of R Mexiletine Hydrochloride

Absorption Dynamics and Bioavailability Research

Mexiletine (B70256) hydrochloride is characterized by its efficient absorption from the gastrointestinal tract, with a low first-pass metabolism. fda.govdrugs.com Research indicates that the bioavailability of oral mexiletine is approximately 90%. globalrx.comnih.govnih.govwikipedia.org Following oral administration, peak plasma concentrations are typically reached within 2 to 4 hours. globalrx.comwikipedia.org

The rate of absorption can be influenced by various factors. For instance, clinical conditions that delay gastric emptying, such as acute myocardial infarction, can slow the absorption rate. drugs.comservice.gov.uk Similarly, co-administration with narcotics or atropine has been reported to slow absorption, whereas metoclopramide can accelerate it. drugs.comnih.gov

ParameterValueReference
Bioavailability~90% globalrx.comnih.govnih.govwikipedia.org
Time to Peak Plasma Concentration (Tmax)2-4 hours globalrx.comwikipedia.org
First-Pass MetabolismLow fda.govdrugs.com

Distribution Characteristics within Biological Systems

Once absorbed, mexiletine is extensively distributed throughout the body, with only about 1% of the total amount of the drug remaining in the plasma after distribution. service.gov.uk

The binding of mexiletine to plasma proteins is a critical factor in its distribution. Studies on racemic mexiletine report a plasma protein binding of 50-60%. fda.govdrugs.comwikipedia.orgdrugbank.com Another source suggests a binding of approximately 70%. nih.govservice.gov.uk

Research has demonstrated stereoselective binding for the enantiomers of mexiletine. In-vitro studies show that the binding of the (-)-(R)-enantiomer to serum proteins is significantly greater—by about 30%—than that of the (+)-(S)-enantiomer. service.gov.uk One study quantified the unbound, or free fraction, of the enantiomers in human serum, finding that the free fraction of S(+) mexiletine was 28.32%, while that of the R(-) enantiomer was 19.80%. nih.gov This indicates that a higher proportion of the (-)-(R)-enantiomer is bound to proteins. This differential binding may lead to consistently lower total plasma concentrations of the (-)-(R)-enantiomer compared to the (+)-(S)-enantiomer when a racemic mixture is administered. service.gov.uk

The extensive tissue uptake of mexiletine is reflected in its large volume of distribution (Vd). nih.govservice.gov.uk Reported values for the Vd in healthy individuals range from 5 to 9 L/kg. fda.govdrugs.comnih.govdrugbank.com This large volume of distribution confirms that the drug is not confined to the bloodstream and distributes widely into tissues. nih.govservice.gov.uk

ParameterValueReference
Plasma Protein Binding (Racemate)50-70% fda.govdrugs.comnih.govwikipedia.orgservice.gov.ukdrugbank.com
Free Fraction of (-)-(R)-Mexiletine19.80 ± 1.49% nih.gov
Free Fraction of (+)-(S)-Mexiletine28.32 ± 1.45% nih.gov
Volume of Distribution (Vd)5-9 L/kg fda.govdrugs.comnih.govdrugbank.com

Metabolism Pathways and Metabolite Characterization

Mexiletine is eliminated predominantly through extensive metabolism in the liver. fda.govglobalrx.comnih.gov

The metabolic degradation of mexiletine proceeds through various pathways, including aromatic and aliphatic hydroxylation. drugs.com The primary enzymes responsible for its metabolism are from the cytochrome P450 superfamily, specifically CYP2D6 and, to a lesser extent, CYP1A2. drugs.comglobalrx.comdrugbank.com

CYP2D6 is the major isoform involved in the hydroxylation of mexiletine. nih.govnih.govnih.gov The formation of the main metabolites is genetically determined and linked to the polymorphic activity of the CYP2D6 enzyme. nih.gov CYP1A2 also contributes to mexiletine metabolism, with estimates suggesting its involvement accounts for 7–30% of the p- and 2-hydroxylase activities in human liver microsomes. nih.govnih.gov It is also suggested that CYP1A2 is implicated in the N-oxidation of mexiletine. nih.gov

Several metabolites of mexiletine have been identified, with the major ones being p-hydroxy-mexiletine (PHM), hydroxymethyl-mexiletine (HMM), m-hydroxy-mexiletine, and N-hydroxy-mexiletine. nih.govclinpgx.org These metabolites are products of the phase I metabolic reactions.

MetaboliteMetabolic PathwayPharmacological ActivityReference
p-hydroxy-mexiletine (PHM)Aromatic hydroxylation (CYP2D6)Sodium channel blockade (up to 10x less potent than mexiletine) nih.gov
Hydroxymethyl-mexiletine (HMM)Aliphatic hydroxylation (CYP2D6)Sodium channel blockade (up to 10x less potent than mexiletine); greater use-dependency nih.gov
m-hydroxy-mexiletineAromatic hydroxylation (CYP2D6)Considered a major metabolite nih.govclinpgx.org
N-hydroxy-mexiletineN-oxidation (CYP1A2 implicated)Sodium channel blockade (up to 10x less potent than mexiletine) nih.govclinpgx.org

Stereoselective Metabolism Profiles

Mexiletine undergoes stereoselective metabolism, meaning the two enantiomers, (-)-(R)-Mexiletine and (+)-(S)-Mexiletine, are processed differently in the body. This difference is particularly evident in the formation of its major metabolites. Aliphatic hydroxylation, a key metabolic pathway, favors the (-)-(R)-enantiomer, leading to a higher formation of hydroxymethylmexiletine (HMM) from (-)-(R)-Mexiletine compared to (+)-(S)-Mexiletine nih.gov.

In a study involving chagasic women with ventricular arrhythmias, the area under the plasma concentration-time curve (AUC) for HMM derived from the R(-) enantiomer was significantly larger than that from the S(+) enantiomer nih.gov. The AUCss(0-8) ratio of R(-)/S(+) for HMM was found to be 2.50, indicating a pronounced preference for the metabolism of the R(-) enantiomer through this pathway nih.gov. Conversely, the AUC for the parent S-(+)-enantiomer of mexiletine is generally higher than that of the R-(-)-enantiomer, suggesting that the S-(+)-enantiomer is cleared more slowly nih.gov.

Urinary excretion data also supports this stereoselectivity. The excretion of mexiletine conjugates is predominantly composed of the R-(-)-enantiomer, with a mean R/S enantiomeric ratio of 9.65 over 48 hours nih.gov. This indicates a more extensive conjugation of the (-)-(R)-enantiomer prior to excretion nih.gov.

Table 1: Stereoselective Pharmacokinetic Parameters of Mexiletine Enantiomers and their HMM Metabolite

Parameter (-)-(R)-Mexiletine (+)-(S)-Mexiletine
Parent Drug AUCss(0-8) (µg.ml-1.h-1) 2.34 2.55
HMM Cmax (ng.ml-1) 38.26 16.73
HMM Tmax (h) 4.71 3.29
HMM AUCss(0-8) (ng.ml-1.h-1) 253.50 103.70
AUCss(0-8) Ratio (R/S) for Parent Drug 0.93
AUCss(0-8) Ratio (R/S) for HMM 2.50

Data from a study in Chagasic women with ventricular arrhythmias nih.gov.

Genetic Polymorphism and Metabolizer Phenotypes (e.g., CYP2D6 poor/extensive metabolizers)

The metabolism of mexiletine is significantly influenced by genetic polymorphisms of the cytochrome P450 enzyme system, particularly CYP2D6 nih.govwindows.netdrugs.com. This enzyme is responsible for the hydroxylation of mexiletine to its major metabolites, p-hydroxymexiletine (PHM) and hydroxymethylmexiletine (HMM) nih.govnih.gov. Individuals can be classified as poor metabolizers (PMs) or extensive metabolizers (EMs) based on their CYP2D6 genotype windows.net.

Poor metabolizers have reduced CYP2D6 activity, leading to decreased clearance and higher plasma concentrations of mexiletine compared to extensive metabolizers windows.net. The CYP2D6*10 allele, which is more common in Asian populations, is associated with decreased metabolic clearance of CYP2D6 substrates nih.gov.

In vitro studies using human liver microsomes have demonstrated a gene dosage effect of the CYP2D610 allele on mexiletine metabolism. Compared to microsomes with the wild-type genotype (CYP2D61/1), the formation rates of PHM and HMM were reduced by over 50% in heterozygous (1/10) microsomes and by over 85% in homozygous (10/10) microsomes nih.govnih.gov. This suggests that individuals carrying the CYP2D610 allele will have significantly impaired metabolism of mexiletine nih.govnih.gov.

Table 2: Effect of CYP2D6*10 Allele on Mexiletine Metabolite Formation

CYP2D6 Genotype Reduction in PHM and HMM Formation Rate
1/10 (Heterozygous) >50%
10/10 (Homozygous) >85%

Data based on in vitro studies with human liver microsomes nih.govnih.gov.

Elimination Kinetics and Excretion Routes

Mexiletine is eliminated from the body primarily through hepatic metabolism, with a smaller fraction excreted unchanged in the urine. Approximately 10% of an administered dose is recovered as the parent compound in urine nih.govnih.govhres.ca. The elimination half-life of mexiletine in healthy individuals is typically around 10 to 12 hours nih.govnih.gov.

The major metabolic pathways are hydroxylation, leading to the formation of PHM and HMM, which are pharmacologically inactive nih.govnih.gov. These phase I metabolites, along with the parent drug, can undergo phase II metabolism, primarily through glucuronidation, before excretion researchgate.net. Glucuronide metabolites account for about 30% of the administered dose researchgate.net. The rate of urinary excretion can be influenced by urinary pH; acidification increases excretion, while alkalinization decreases it medicine.comdrugs.com.

Factors Influencing Pharmacokinetic Variability in Research Settings

Several physiological, pathological, and environmental factors can alter the pharmacokinetics of mexiletine.

Liver Cirrhosis: As mexiletine is extensively metabolized in the liver, hepatic impairment significantly affects its pharmacokinetics nih.govdrugs.comnih.gov. In patients with liver cirrhosis, the elimination of mexiletine is markedly impaired nih.gov. Studies have shown a significantly lower total clearance and a longer elimination half-life (28.7 hours in cirrhotic patients vs. 9.9 hours in healthy controls) nih.gov. This necessitates careful monitoring in patients with liver disease hres.canih.gov.

Table 3: Impact of Pathological Conditions on Mexiletine Pharmacokinetics

Condition Effect on Pharmacokinetics
Acute Myocardial Infarction - Decreased rate of absorption- Prolonged elimination half-life

| Liver Cirrhosis | - Markedly decreased total clearance- Significantly prolonged elimination half-life |

Cigarette smoking can influence the metabolism of mexiletine by inducing hepatic enzymes, particularly CYP1A2, which is involved in the N-oxidation of mexiletine nih.govwindows.net. Smoking has been shown to significantly reduce the elimination half-life of mexiletine from approximately 11.1 hours in non-smokers to 7.2 hours in smokers nih.gov. This is due to the induction of specific metabolic pathways. Research indicates that cigarette smoking selectively induces the conjugation of mexiletine with glucuronic acid and its aliphatic hydroxylation to HMM, but does not affect the formation of PHM nih.gov.

Table 4: List of Compounds Mentioned

Compound Name
(-)-(R)-Mexiletine Hydrochloride
(+)-(S)-Mexiletine
Hydroxymethylmexiletine (HMM)
p-hydroxymexiletine (PHM)
m-hydroxy-mexiletine
N-hydroxy-mexiletine

Drug Interaction Studies Involving R Mexiletine Hydrochloride

Pharmacokinetic Drug Interactions

Pharmacokinetic interactions involve the effects of co-administered drugs on the absorption, distribution, metabolism, and excretion of (-)-(R)-Mexiletine Hydrochloride.

Interactions Affecting Absorption Rate

The rate at which this compound is absorbed can be altered by various pharmacological agents. For instance, drugs like opioid analgesics and atropine can slow the rate of absorption. nih.gov Similarly, antacids can also decrease the absorption rate. nih.gov Conversely, agents that accelerate gastric emptying, such as metoclopramide, have been shown to enhance the rate of mexiletine (B70256) absorption. nih.gov

Interacting Drug/ClassEffect on Mexiletine Absorption Rate
Opioid AnalgesicsSlowed
AtropineSlowed nih.govdrugbank.com
AntacidsSlowed nih.gov
MetoclopramideEnhanced nih.gov

Hepatic Enzyme Induction and Inhibition Effects on Clearance (e.g., Phenytoin (B1677684), Rifampicin, Ciprofloxacin, Propafenone, Fluvoxamine)

The clearance of this compound is significantly influenced by drugs that induce or inhibit hepatic enzymes, primarily Cytochrome P450 (CYP) isoenzymes CYP2D6 and CYP1A2. nih.govnih.gov

Phenytoin : Co-administration of phenytoin, a known hepatic enzyme inducer, leads to a significant increase in mexiletine clearance. nih.govnih.gov Studies have demonstrated that phenytoin can decrease the elimination half-life of mexiletine from approximately 17.2 hours to 8.4 hours and reduce the area under the plasma concentration-time curve, indicating enhanced metabolism. nih.gov

Rifampicin : As a potent enzyme inducer, rifampicin significantly enhances the elimination rate of mexiletine. nih.govnih.gov Treatment with rifampicin has been shown to decrease mexiletine's elimination half-life from 8.5 hours to 5.0 hours and increase its nonrenal clearance. nih.gov

Ciprofloxacin : This antibiotic is an inhibitor of the CYP1A2 enzyme, which is partially responsible for mexiletine metabolism. nih.gov Concomitant administration of ciprofloxacin has been found to marginally decrease the clearance of both R-(-)- and S-(+)-mexiletine. nih.govnih.gov Despite the statistical significance, the interaction is not expected to be major in a clinical setting. nih.gov

Propafenone : Propafenone has been shown to decrease the rate of elimination of mexiletine. nih.gov

Fluvoxamine : Fluvoxamine, a selective serotonin reuptake inhibitor, is a known inhibitor of CYP1A2. nih.gov Its co-administration with mexiletine results in a significant increase in the area under the concentration-time curve and the peak serum concentration of mexiletine, necessitating careful monitoring. nih.gov

Interacting DrugMechanismEffect on Mexiletine ClearanceResulting Impact on Mexiletine Plasma Levels
PhenytoinHepatic Enzyme Induction nih.govnih.govIncreased nih.govnih.govDecreased nih.govnih.gov
RifampicinHepatic Enzyme Induction nih.govIncreased nih.govnih.govnih.govDecreased nih.gov
CiprofloxacinCYP1A2 Inhibition nih.govMarginally Decreased nih.govnih.govSlightly Increased
PropafenoneHepatic Enzyme InhibitionDecreased nih.govIncreased
FluvoxamineCYP1A2 Inhibition nih.govDecreased medscape.comSignificantly Increased nih.gov

pH-Dependent Interactions

As a weak base, this compound is subject to pH-dependent interactions that can affect its excretion. nih.gov Marked alterations in urinary pH can change the rate of mexiletine elimination. globalrph.comdrugs.com An acidic urinary pH accelerates its excretion, while an alkaline urinary pH slows it down. drugs.com For this reason, concurrent therapies or dietary changes that significantly modify urinary pH should be approached with caution. globalrph.com

Pharmacodynamic Drug Interactions

Pharmacodynamic interactions occur when co-administered drugs have additive, synergistic, or antagonistic effects on the body.

Additive Antiarrhythmic Efficacy with Concomitant Therapies (e.g., Beta-Adrenergic Blocking Drugs, Quinidine, Class IA Antiarrhythmics)

Beneficial pharmacodynamic interactions have been observed when this compound is used in combination with other antiarrhythmic agents.

Beta-Adrenergic Blocking Drugs : Combining mexiletine with beta-blockers has been shown to markedly increase antiarrhythmic efficacy. nih.gov

Quinidine and Class IA Antiarrhythmics : The co-administration of mexiletine with quinidine, a Class IA antiarrhythmic, also results in a significant increase in antiarrhythmic effectiveness. nih.gov The enhanced efficacy of the mexiletine-quinidine combination is attributed to quinidine's ability to prolong both refractoriness and conduction time in the heart tissue. nih.gov This combined therapy has been noted for its beneficial impact on clinical use. nih.gov

Interactions with Antiepileptic Drugs (e.g., Lamotrigine, Oxcarbazepine, Topiramate, Pregabalin)

Studies in animal models have been conducted to evaluate the interactions between mexiletine and several newer antiepileptic drugs in the context of seizure suppression. nih.gov

Lamotrigine and Oxcarbazepine : The combination of mexiletine with either lamotrigine or oxcarbazepine has been found to result in an additive interaction in terms of antiseizure effects. nih.govresearchgate.net

Topiramate and Pregabalin : Synergistic interactions were observed between mexiletine and topiramate at various dose ratios. nih.govresearchgate.net Similarly, a synergistic effect was seen with pregabalin at specific dose ratios (1:1 and 3:1), while another ratio (1:3) resulted in an additive interaction. nih.govresearchgate.net These findings suggest that the pharmacodynamic interactions leading to increased efficacy can prevail even when pharmacokinetic interactions cause a reduction in the brain concentration of the anticonvulsant. nih.gov

Antiepileptic DrugType of Interaction with Mexiletine (Antiseizure Effect)
LamotrigineAdditive nih.govresearchgate.net
OxcarbazepineAdditive nih.govresearchgate.net
TopiramateSynergistic nih.govresearchgate.net
PregabalinSynergistic (at 1:1 and 3:1 ratios) / Additive (at 1:3 ratio) nih.govresearchgate.net

Effects on Disposition of Other Drugs (e.g., Theophylline, Caffeine)

This compound has been shown to significantly alter the pharmacokinetic profiles of other drugs, primarily through the inhibition of hepatic metabolic enzymes. The most well-documented interactions involve substrates of the cytochrome P450 1A2 (CYP1A2) enzyme, such as theophylline and caffeine. medscape.comdrugbank.com

Theophylline: Co-administration of mexiletine with theophylline leads to a clinically significant increase in theophylline plasma concentrations. nih.gov This interaction is attributed to mexiletine's inhibition of the hepatic microsomal enzymes responsible for theophylline's metabolism. nih.gov Specifically, research suggests that mexiletine inhibits the demethylation of theophylline. nih.gov

Studies have demonstrated a substantial impact on theophylline's pharmacokinetics. In a crossover study with healthy male subjects, the addition of mexiletine to a sustained-release theophylline regimen resulted in a 58% increase in the theophylline area under the curve (AUC). nih.gov Another controlled study in normal subjects reported a mean increase of 72% in plasma theophylline levels, which was observed as early as the second day of combined therapy. drugs.com Case reports have corroborated these findings, showing that theophylline serum concentrations can approximately double a few days after initiating concurrent mexiletine therapy. nih.gov The clearance of theophylline has been observed to decrease significantly in patients receiving both drugs compared to those on theophylline alone. nih.gov

Pharmacokinetic Interaction between Mexiletine and Theophylline
Pharmacokinetic ParameterChange upon Co-administration with MexiletineReference
Theophylline Plasma Levels72% Mean Increase drugs.com
Theophylline AUC58% Increase nih.gov
Theophylline Clearance (Cl)Significantly Decreased nih.govnih.gov
Theophylline Half-life (t1/2)Significantly Increased nih.gov
Theophylline CmaxSignificantly Increased nih.gov

Caffeine: Similar to its effect on theophylline, mexiletine inhibits the elimination of caffeine, another CYP1A2 substrate. medscape.comnih.gov In studies involving healthy volunteers and patients undergoing long-term treatment for cardiac arrhythmias, mexiletine was found to inhibit caffeine elimination by approximately 50%. drugs.comnih.gov This interaction can lead to caffeine retention in the body. nih.gov

Pharmacokinetic Interaction between Mexiletine and Caffeine
Pharmacokinetic ParameterChange upon Co-administration with MexiletineReference
Caffeine ClearanceDecreased by ~50% drugs.comnih.gov
Mexiletine ClearanceNot Significantly Altered nih.govnih.gov

Proarrhythmic Potential in Combination Therapy

Like other antiarrhythmic agents, mexiletine possesses proarrhythmic properties, meaning it can worsen existing arrhythmias or induce new ones. drugs.comrxlist.com This risk is a significant consideration, particularly when mexiletine is used in combination with other antiarrhythmic drugs for the management of refractory ventricular arrhythmias. nih.govdroracle.ai

The Cardiac Arrhythmia Suppression Trial (CAST) raised concerns about the use of Class I antiarrhythmics, finding an excessive mortality rate in post-myocardial infarction patients with asymptomatic non-life-threatening ventricular arrhythmias treated with encainide or flecainide compared to placebo. drugs.com Although mexiletine was not studied in CAST, the results have led to caution in using any Class I agent in patient populations such as those with structural heart disease. droracle.ai

Despite these risks, combination therapy is sometimes employed for difficult-to-control arrhythmias. nih.gov The interaction with other antiarrhythmics can be complex, potentially enhancing efficacy or exacerbating proarrhythmic effects.

Combination with Class IC Agents: A study investigating the combination of mexiletine (Class IB) and propafenone (Class IC) in patients with sustained ventricular tachycardia refractory to other treatments found that the combination therapy suppressed the induction of ventricular tachycardia in 19% of patients. nih.gov In patients where tachycardia could still be induced, the rate was significantly slower and better tolerated hemodynamically compared to baseline or propafenone alone. nih.gov

Combination with Class III Agents: The combination of mexiletine with Class III antiarrhythmics is a relevant therapeutic strategy. nih.gov Amiodarone, for instance, can increase the plasma levels of Class I antiarrhythmics, which may contribute to an enhanced antiarrhythmic effect when used with mexiletine. nih.gov In an experimental model, combining mexiletine with sotalol led to a significant reduction in QTc interval prolongation and a decreased incidence of torsade de pointes compared to sotalol monotherapy. nih.gov

Caution is warranted in patients with pre-existing conduction abnormalities, such as sinus node dysfunction or atrioventricular (AV) block, as mexiletine can aggravate these conditions. drugs.comdrugs.com

Clinical Research Applications of R Mexiletine Hydrochloride

Management of Ventricular Arrhythmias

Mexiletine (B70256) hydrochloride is indicated for the treatment of documented, life-threatening ventricular arrhythmias, such as sustained ventricular tachycardia. drugs.com Due to its potential to worsen arrhythmias, its use in less severe cases is generally not recommended. drugs.comnih.gov

Suppression of Premature Ventricular Contractions (PVCs)

Clinical studies have demonstrated the efficacy of mexiletine in reducing PVCs. A double-blind, crossover study comparing mexiletine to a placebo in ambulatory patients with an average of 427.9 PVCs per hour found a significant reduction in PVC frequency with mexiletine treatment. nih.gov Specifically, a 63.8% reduction in PVCs was observed with mexiletine compared to a 7.5% increase with placebo. nih.gov A systematic review of 221 studies also reported a greater than 50% decrease in PVCs in 72% of the included studies. nih.govnih.gov

Efficacy in Ventricular Tachycardia (VT) and Ventricular Fibrillation (VF)

Mexiletine has been shown to be effective in managing both VT and VF. In a systematic review, a decrease of over 50% in ventricular tachycardia was seen in 64% of studies, and a similar decrease in ventricular fibrillation was observed in 33% of studies. nih.govnih.gov For patients with refractory VT or VF, particularly those with ischemic heart disease where other treatments have failed, mexiletine has been investigated as a therapeutic option. nih.gov A cohort study of 34 patients with ischemic heart disease and recurrent VT/VF found that after starting mexiletine, the number of VT/VF episodes significantly decreased from 74 to 33. nih.gov Similarly, interventions from implantable cardioverter-defibrillators (ICDs) were also significantly reduced. nih.gov

Role in Patients with Structurally Normal Hearts vs. Underlying Cardiac Disease

The effectiveness of mexiletine can vary depending on the presence and type of underlying heart disease. In a study involving 42 children and young adults, early suppression of ventricular arrhythmias was more effective in patients with congenital heart disease (89%) compared to those with cardiomyopathy (29%) or no heart disease (43%). nih.gov For patients with structural heart disease, particularly ischemic cardiomyopathy, oral mexiletine appears to be a viable long-term treatment option for recurrent ventricular arrhythmias when catheter ablation is not successful or feasible. ucl.ac.uk A study focusing on patients with ischemic heart disease and recurrent ventricular arrhythmias, where conventional therapies had failed, showed a significant reduction in VT/VF episodes after initiating mexiletine treatment. nih.gov

Specific Arrhythmia Syndromes

Mexiletine has been investigated for its utility in specific inherited arrhythmia syndromes, where its sodium channel blocking properties can be particularly beneficial.

Long QT Syndrome Type 2 (LQT2) and Type 3 (LQT3) Management

Long QT syndrome (LQTS) is a genetic disorder that can cause life-threatening arrhythmias. nih.gov While beta-blockers are a primary therapy, they are not always sufficient. nih.govahajournals.org Mexiletine has emerged as a gene-specific therapy, particularly for LQT3, which is caused by a gain-of-function mutation in the sodium channel gene SCN5A. acc.org

In a retrospective study of 34 patients with LQT3, mexiletine treatment led to a significant reduction in the median QTc interval from 509 ms (B15284909) to 457 ms. acc.org This was accompanied by a significant decrease in the proportion of patients experiencing arrhythmic events (from 22% to 3%) and a reduction in the annual rate of these events (from 10.3% to 0.7%). acc.org

More recently, the efficacy of mexiletine in LQT2 has been explored. ahajournals.orgnih.gov A study involving 96 LQT2 patients demonstrated that mexiletine was effective in shortening the QTc by at least 40 ms in over two-thirds of the patients. ahajournals.org Furthermore, mexiletine treatment resulted in a 60% reduction in the arrhythmic event rate in these patients. nih.gov The study utilized patient-specific induced pluripotent stem cell-derived cardiomyocytes and a transgenic rabbit model, both of which showed a significant shortening of the cardiac repolarization period after mexiletine application. ahajournals.orgnih.gov A case report also documented the successful use of mexiletine in an infant with LQT2 to control arrhythmias and maintain the QTc interval below the proarrhythmic threshold. scielo.br

Neuromuscular Channelopathies and Myotonias

Mexiletine has demonstrated significant efficacy in the treatment of myotonia, a symptom of neuromuscular disorders characterized by muscle stiffness and delayed relaxation. myotonic.org These conditions are often caused by genetic mutations affecting ion channels in muscle cells. nih.govfrontiersin.org

Two randomized placebo-controlled trials have confirmed the effectiveness of mexiletine in treating myotonia. nih.gov One study involving 59 patients with non-dystrophic myotonias showed that mexiletine significantly reduced patient-reported stiffness and improved quality of life. nih.gov Another study in patients with myotonic dystrophy type 1 (DM1) found that mexiletine was effective and well-tolerated as an antimyotonia treatment. nih.gov Mexiletine works by enhancing the fast-inactivation of sodium channels, which helps to reduce muscle hyperexcitability. nih.gov

A retrospective cohort study examining the long-term use of mexiletine in patients with skeletal muscle channelopathies found it to be a useful and not expensive treatment. frontiersin.org The study included 59 patients, with treatment durations ranging from one month to 20 years. frontiersin.org

Data Tables

Table 1: Efficacy of Mexiletine in Ventricular Arrhythmias

Arrhythmia TypeEfficacy MetricReported ReductionSource(s)
Premature Ventricular Contractions (PVCs)>50% reduction in frequency72% of studies nih.gov, nih.gov
Premature Ventricular Contractions (PVCs)Comparison with placebo63.8% reduction vs. 7.5% increase nih.gov
Ventricular Tachycardia (VT)>50% reduction in frequency64% of studies nih.gov, nih.gov
Ventricular Fibrillation (VF)>50% reduction in frequency33% of studies nih.gov, nih.gov
VT/VF in Ischemic Heart DiseaseReduction in episodes74 to 33 episodes nih.gov

Table 2: Mexiletine in Long QT Syndrome (LQTS)

LQTS TypeStudy PopulationKey FindingsSource(s)
LQT334 patientsMedian QTc shortened from 509ms to 457ms; Annual arrhythmic event rate reduced from 10.3% to 0.7% acc.org
LQT296 patientsQTc shortened by ≥40ms in >66% of patients; 60% reduction in arrhythmic event rate ahajournals.org, nih.gov
LQT2Infant (Case Report)Successful control of arrhythmias and QTc interval scielo.br

Table 3: Mexiletine in Neuromuscular Channelopathies

ConditionStudy DesignKey FindingsSource(s)
Non-dystrophic MyotoniasRandomized, placebo-controlled trial (59 patients)Significant reduction in patient-reported stiffness and improved quality of life nih.gov
Myotonic Dystrophy Type 1 (DM1)Randomized, placebo-controlled trialEffective and well-tolerated for myotonia nih.gov
Skeletal Muscle ChannelopathiesRetrospective cohort study (59 patients)Useful long-term treatment (up to 20 years) frontiersin.org

Research in Myotonic Dystrophy and Myotonia Congenita

Myotonic dystrophy and myotonia congenita are genetic disorders characterized by myotonia, a state of muscle hyperexcitability that leads to delayed muscle relaxation after voluntary contraction. nihr.ac.uk This can manifest as stiffness, cramping, and muscle pain, significantly impacting patients' quality of life. nihr.ac.uknih.gov The underlying pathology in these conditions often involves dysfunctional ion channels in the muscle cell membrane. myotonic.org Mexiletine, an antiarrhythmic agent that blocks sodium channels, has been investigated for its potential to alleviate myotonia. nihr.ac.ukmyotonic.org

Randomized, double-blind, placebo-controlled crossover trials have been conducted to evaluate the efficacy of mexiletine in patients with myotonic dystrophy type 1 (DM1). nih.gov In two such trials involving 20 ambulatory DM1 participants each, mexiletine was shown to significantly improve myotonia as measured by hand grip relaxation time. nih.gov One study found that mexiletine treatment for six months had a sustained positive effect on objectively measured hand grip myotonia. nih.gov Specifically, participants on mexiletine released their grip an average of 1.8 seconds faster than those on placebo after the six-month period. nih.gov Another study with 20 DM1 patients demonstrated a 50% improvement in grip relaxation time and a decrease in muscle stiffness with mexiletine compared to placebo. myotonic.org These studies suggest that mexiletine can be an effective symptomatic treatment for myotonia in DM1. nih.gov

Trial FocusKey Findings
Myotonia in DM1 Significant improvement in hand grip relaxation time. nih.gov
Long-term Efficacy in DM1 Sustained positive effect on objective hand grip myotonia over 6 months. nih.gov
Symptomatic Relief in DM1 50% improvement in grip relaxation time and decreased muscle stiffness. myotonic.org

Studies in Spinal and Bulbar Muscular Atrophy (SBMA)

Spinal and bulbar muscular atrophy (SBMA), also known as Kennedy's disease, is a progressive lower motor neuron disease characterized by muscle weakness and atrophy, particularly in the limbs and bulbar region. nagoya-u.ac.jpnih.gov A notable symptom in many patients with SBMA is cold paresis, a worsening of muscle weakness upon exposure to cold temperatures. nagoya-u.ac.jpnih.gov

A randomized controlled trial was conducted to assess the efficacy and safety of mexiletine hydrochloride in SBMA. nih.gov This trial, known as the MEXPRESS trial, involved 20 participants in a crossover design. nih.gov While the primary endpoint, a change in distal latencies of the ulnar nerve under cold exposure, was not met, the study did show improvements in other motor functions. nih.gov Specifically, tongue pressure and the 10-second grip and release test under cold exposure were improved in the group receiving mexiletine. nagoya-u.ac.jpnih.gov An observational study preceding the trial found that 88.0% of 51 consecutive patients with SBMA experienced cold paresis, which correlated with a prolongation of ulnar nerve distal latency under cold conditions. nih.gov

Further clinical trials are underway to continue evaluating the efficacy and safety of mexiletine hydrochloride in SBMA patients. clinicaltrials.govclinicaltrials.govcenterwatch.com These trials aim to assess improvements in the ALSFRS-R score, a functional rating scale, as well as other motor function assessments like grip strength, tongue pressure, and walk tests. clinicaltrials.govclinicaltrials.gov

Study TypeKey Findings
MEXPRESS Randomized Controlled Trial No significant difference in the primary endpoint of distal latencies. nih.gov
Improved tongue pressure and 10-second grip and release test under cold exposure. nagoya-u.ac.jpnih.gov
Observational Study in SBMA 88% of patients experienced cold paresis. nih.gov
Correlation between prolonged ulnar nerve distal latency in the cold and decreased grip power. nih.gov

Pain Management Research

Mexiletine has been investigated for its analgesic properties, particularly in the context of chronic and neuropathic pain. painphysicianjournal.comworksafebc.com Its mechanism of action as a sodium channel blocker is thought to suppress the ectopic neuronal discharges that contribute to pain states. painphysicianjournal.com

Neuropathic Pain Studies

Neuropathic pain, which arises from damage to the nervous system, is often difficult to treat with conventional pain medications. nih.gov A double-blind, placebo-controlled study involving 11 subjects with neuropathic pain from peripheral nerve injury demonstrated a statistically significant reduction in pain with mexiletine compared to placebo. nih.gov The median pain score, on a scale of 0 to 10, was 7 before mexiletine and with placebo, but dropped to 4 while receiving mexiletine. nih.gov

Retrospective chart reviews have also suggested that mexiletine can be an effective adjuvant in managing various neuropathic pain syndromes. henryford.com One study of 74 patients in chronic pain clinics found that neuropathic pain, including diabetic neuropathy and radiculopathy, was the most common diagnosis for which mexiletine was prescribed (64% of cases). nih.gov However, the long-term acceptance of mexiletine therapy for neuropathic pain can be limited, with one study finding a median time to discontinuation of only 43 days. nih.gov

Chronic Pain Syndromes

Research has also extended to the use of mexiletine for broader chronic pain syndromes. A retrospective study found that fibromyalgia was the second most common primary diagnosis (28%) for which mexiletine was prescribed in a chronic pain clinic setting. nih.gov While mexiletine is often considered when other treatments have failed, this study suggests it can be a reasonably tolerable adjunct in the chronic pain population. painphysicianjournal.comnih.gov However, the study also noted that lack of response or loss of efficacy were common reasons for discontinuing the medication. nih.gov

Study FocusKey Findings
Neuropathic Pain (Double-Blind, Placebo-Controlled) Statistically significant reduction in pain scores compared to placebo. nih.gov
Neuropathic Pain (Retrospective Review) Can be an effective adjuvant for various neuropathic pain syndromes. henryford.com
Chronic Pain Syndromes (Retrospective Review) Fibromyalgia was a common diagnosis for mexiletine prescription. nih.gov
Long-Term Acceptance in Neuropathic Pain Median time to discontinuation was 43 days, suggesting poor overall acceptance. nih.gov

Exploratory Research in Other Conditions (e.g., Amyotrophic Lateral Sclerosis)

The neuroprotective potential of mexiletine has led to its investigation in amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease affecting motor neurons. clinicaltrials.govnih.gov The rationale for its use in ALS stems from the hypothesis that reducing neuronal hyperexcitability could slow disease progression. neals.orgals.net

A phase II double-blind, randomized controlled trial involving 60 participants with sporadic ALS (SALS) evaluated the safety and tolerability of mexiletine. nih.gov While the study did not detect an effect on the rate of disease progression as measured by the ALS Functional Rating Scale–Revised (ALSFRS-R) and slow vital capacity (SVC), it did demonstrate a significant, dose-dependent reduction in the frequency and severity of muscle cramps. nih.gov A systematic review of three randomized controlled trials with a total of 141 patients also concluded that while mexiletine did not affect functional disability, impairment, or survival in ALS, it did significantly improve muscle cramp (B10822548) frequency and severity. nih.gov

Preclinical studies in mouse models of ALS have also suggested that mexiletine may prolong survival. clinicaltrials.govals.net These findings, combined with the positive results on muscle cramps, have provided a basis for further research into the potential benefits of mexiletine in ALS. nih.govneals.org

Long-Term Efficacy and Patient Outcomes Research

The long-term efficacy and patient outcomes of mexiletine therapy have been a subject of investigation, particularly in the context of its initial primary indication for cardiac arrhythmias and its subsequent use in chronic pain.

In the realm of chronic pain, a retrospective cohort study of 74 patients found that approximately 30% remained on mexiletine therapy at 6 months, and 28% at one year. nih.gov The median duration of use was 60 days. nih.gov Another study focusing on neuropathic pain reported a median time to discontinuation of 43 days, with fewer than 20% of patients continuing the therapy at one year. painphysicianjournal.com These findings suggest that while mexiletine may offer benefits for some patients, long-term adherence can be a challenge. painphysicianjournal.comnih.gov

Toxicological and Safety Research of R Mexiletine Hydrochloride

Preclinical Toxicology Studies

Preclinical studies are fundamental in establishing the safety profile of a pharmaceutical compound before it is tested in humans. For (-)-(R)-Mexiletine Hydrochloride, these studies have focused on its potential to cause long-term harm, genetic mutations, and effects on bodily systems and reproduction. It is important to note that much of the available toxicological data pertains to the racemic mixture of mexiletine (B70256) hydrochloride, which includes both the (R) and (S) enantiomers.

Carcinogenicity Assessments

Long-term studies have been conducted to evaluate the carcinogenic potential of mexiletine hydrochloride. In these assessments, the compound was administered to rats over a 24-month period and to mice for 18 months. The results from these comprehensive studies did not demonstrate any evidence of tumorigenic potential associated with mexiletine. nih.govnih.gov Regulatory bodies have not listed mexiletine hydrochloride as a carcinogen. nih.gov

Carcinogenicity Study Findings for Mexiletine Hydrochloride

SpeciesStudy DurationFindingSource
Rat24 monthsNo tumorigenic potential demonstrated nih.gov, nih.gov
Mouse18 monthsNo tumorigenic potential demonstrated nih.gov, nih.gov

Mutagenicity Testing (e.g., Ames Test)

Mutagenicity testing is performed to identify substances that can cause genetic mutations. The Ames test, a widely used method for this purpose, was conducted on mexiletine. avma.org The results of this testing found mexiletine to be non-mutagenic, indicating that it does not cause mutations in the bacterial strains used for the assay. nih.govnih.gov

Repeated Dose Toxicity Profiles

Repeated dose toxicity studies in animals are crucial for identifying potential target organs for toxicity and understanding the effects of long-term exposure. In animal studies, particularly in dogs, repeated oral administration of mexiletine has been associated with gastrointestinal and neurological side effects. vcahospitals.com Gastrointestinal signs include nausea and vomiting, while neurological signs can manifest as trembling, dizziness, and clumsiness. vcahospitals.comnih.gov Higher doses of mexiletine were associated with an increased likelihood of these adverse effects. vcahospitals.com In rats, high doses of mexiletine that were effective in preventing ventricular fibrillation also induced convulsions, indicating a narrow therapeutic index where toxic effects, specifically on the central nervous system, occur at doses close to the therapeutic ones. nih.gov Long-term exposure in clinical use has shown that toxicity can affect the cardiovascular, central nervous, and gastrointestinal systems. nih.gov

Reproductive and Developmental Toxicity Investigations

The potential effects of this compound on reproduction and development have been investigated in animal models. Reproduction studies conducted in rats, mice, and rabbits at doses up to four times the maximum human oral dose did not reveal any evidence of teratogenicity (the capacity to cause embryonic or fetal abnormalities) or impaired fertility. nih.gov However, these studies did note an increase in fetal resorption at these higher doses. nih.gov

Clinical Safety Profiles

The clinical safety of a drug is evaluated through its use in human subjects during clinical trials and post-marketing surveillance. The focus here is on the cardiovascular safety of this compound.

Hepatic Safety and Liver Injury Reports

While generally well-tolerated from a hepatic standpoint, mexiletine has been associated with a low incidence of liver-related adverse effects. In clinical trials, serum aminotransferase and alkaline phosphatase elevations were observed in approximately 0.5% of patients. nih.gov Despite its widespread use, clinically apparent liver injury from mexiletine is rare. nih.gov

The predominant pattern of liver injury associated with mexiletine is as a component of a systemic hypersensitivity reaction, rather than direct hepatotoxicity. nih.gov When liver injury does occur, it is typically overshadowed by the other signs and symptoms of hypersensitivity. nih.gov No cases of acute liver failure, chronic hepatitis, or vanishing bile duct syndrome attributed to mexiletine have been reported. nih.gov The mechanism of liver injury is believed to be an immunoallergic reaction to a metabolite of mexiletine produced by the cytochrome P450 system. nih.gov

Hepatic EventIncidence/ObservationKey Characteristics
Serum Enzyme ElevationsLow rate (~0.5% in clinical trials) nih.govElevations in serum aminotransferase and alkaline phosphatase. nih.gov
Clinically Apparent Liver InjuryRarely reported nih.govMost cases are associated with a hypersensitivity reaction (DRESS syndrome). nih.gov
Pattern of InjuryRanges from cholestatic to hepatocellular nih.govJaundice is usually mild or absent; overshadowed by hypersensitivity symptoms. nih.gov
Severe OutcomesNone reportedNo reported cases of acute liver failure, chronic hepatitis, or vanishing bile duct syndrome. nih.gov

Neurological Adverse Events (e.g., Seizures, Tremors)

The most frequently reported adverse effects of mexiletine involve the central nervous system (CNS). nih.gov These effects are often dose-related and may be the initial indicators of toxicity. drugs.com Common neurological side effects include fine hand tremor, dizziness, and difficulties with coordination. drugs.comdrugs.com

Less frequent neurological events include ataxia, dysarthria, drowsiness, paresthesias, nervousness, speech difficulties, depression, and confusion. drugs.com Severe neurological events such as seizures are rare. In a large compassionate use program involving over 10,000 patients, convulsions were reported in approximately 2 out of 1,000 patients. drugs.comrxlist.com Caution is advised when prescribing mexiletine to patients with a known seizure disorder. drugs.comrxlist.com

Adverse EventReported Incidence/FrequencySource
Dizziness/LightheadednessUp to 25% drugs.com
Tremor~12.6% drugs.com
Coordination Difficulties~10.2% drugs.com
Fine Hand Tremor~10% drugs.com
Headache5.7% - 7.7% drugs.com
Blurred Vision/Visual Disturbances5.7% drugs.com
Nervousness5.0% - 6.4% drugs.com
Seizures/Convulsions~0.2% (2 in 1,000) drugs.comrxlist.com

Drug-Induced Hypersensitivity Reactions (e.g., DRESS syndrome)

Mexiletine is associated with rare but severe drug-induced hypersensitivity reactions, most notably Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) syndrome. nih.govnih.gov This condition, also known as drug-induced hypersensitivity syndrome (DIHS), is a severe, multi-organ systemic reaction. nih.govdermnetnz.org

The onset of DRESS syndrome typically occurs 2 to 6 weeks after the initiation of mexiletine therapy. nih.gov Initial clinical presentation usually includes a high fever (38–40°C) and a widespread skin rash. dermnetnz.org This is often accompanied by hematological abnormalities such as eosinophilia and atypical lymphocytes. nih.govdermnetnz.org The reaction involves inflammation of internal organs, with the liver being one of the most commonly affected. nih.govshmabstracts.org Several case reports have documented mexiletine-induced DRESS syndrome, sometimes associated with the reactivation of human herpesvirus 6 (HHV-6). researchgate.net This hypersensitivity reaction may be more prevalent in Asian populations. nih.gov

Interference with Urine Drug Screens (Amphetamines)

Mexiletine has been shown to cause false-positive results on urine drug screens (UDS) for amphetamines. researchgate.netnih.govscienceopen.com This interference is due to the structural similarity between the mexiletine molecule and amphetamine, both of which possess a benzene (B151609) ring connected to a hydrocarbon tail with an amine group. researchgate.netnih.gov This structural likeness can lead to cross-reactivity with the antibodies used in immunoassay-based screening tests. researchgate.netnih.gov

Multiple case reports have described patients on mexiletine therapy who tested positive for amphetamines on initial UDS, with subsequent confirmatory testing by more specific methods like mass spectrometry yielding negative results. researchgate.netresearchgate.net This potential for false-positive results is clinically significant, as it can impact treatment decisions, particularly in contexts like evaluation for organ transplantation where illicit drug use is a contraindication. scienceopen.comnih.gov Therefore, healthcare providers should be aware of this interaction and utilize confirmatory testing when a patient on mexiletine has a positive amphetamine screen but denies illicit substance use. nih.govnih.gov

Risk-Benefit Analysis in Therapeutic Contexts

The use of mexiletine is reserved for specific, serious medical conditions due to its significant adverse effect profile. nih.gov It is indicated for the treatment of documented, life-threatening ventricular arrhythmias, such as sustained ventricular tachycardia. drugs.comwindows.net Its use in patients with less severe arrhythmias is generally not recommended because of its proarrhythmic potential and the lack of evidence for improved survival in this population. drugs.comdrugs.com

Beyond its cardiac indications, mexiletine is used off-label to treat the symptoms of myotonia in non-dystrophic myotonias and for certain types of neuropathic pain. nih.govnih.gov The primary limiting factors for its use are the common gastrointestinal and central nervous system side effects, which can lead to discontinuation of therapy in a substantial number of patients. drugs.com

A systematic review of mexiletine's use for ventricular arrhythmias concluded that it is both effective and safe in specific patient populations, particularly for reducing premature ventricular complexes and ventricular tachycardia. nih.gov However, the decision to use mexiletine requires a careful weighing of its potential benefits in managing life-threatening arrhythmias or debilitating myotonia against the risks of its extensive adverse effects. nih.gov The benefit is generally considered positive when used for its approved indications where other therapies may have failed or are contraindicated. windows.net

Analytical Methodologies for Research on R Mexiletine Hydrochloride

Quantitative Determination in Biological Matrices

Accurate measurement of (-)-(R)-Mexiletine Hydrochloride in biological fluids such as plasma, urine, and cerebrospinal fluid is crucial for pharmacokinetic and metabolic studies. Various chromatographic techniques have been refined to achieve the necessary sensitivity and selectivity for these analyses.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantification of mexiletine (B70256) in biological matrices. nih.govresearchgate.net Reversed-phase HPLC is a common approach, often involving derivatization of the analyte to enhance its chromatographic properties and detection. nih.gov

One established method involves the derivatization of mexiletine with 2,4-dinitrofluorobenzene following extraction from the biological sample. nih.gov This allows for sensitive detection and separation from endogenous components. The use of an internal standard, such as 4-methylmexiletine, is critical for ensuring accuracy and precision by compensating for variations in sample preparation and injection volume. nih.gov Isocratic reversed-phase ion-pair chromatography has also been successfully employed to achieve complete separation from interfering substances in plasma, urine, and cerebrospinal fluid. nih.gov

The sensitivity of HPLC methods is a key consideration. For instance, a method utilizing derivatization with 2,4-dinitrofluorobenzene can achieve a limit of detection of 10 ng/ml with a coefficient of variation of 6.5%. nih.gov Another HPLC method, which includes pre-column derivatization with 4-chloro-7-nitrobenzofurazan, demonstrates linearity in the concentration range of 0.5–4.0 μg/mL. researchgate.net Furthermore, a stability-indicating reverse-phase HPLC assay has shown a linear calibration range over a concentration of 1000-3200μg/mL. researchgate.net

The following table summarizes key parameters of a representative HPLC method for mexiletine determination:

ParameterValue
Mobile Phase Methanol: Anhydrous sodium acetate (B1210297) buffer (60:40 v/v) researchgate.net
Column Bonda pack C18 (300 x 3.9 mm, 10µm) researchgate.net
Linearity (r²) 0.999 researchgate.net
Concentration Range 1000-3200 µg/mL researchgate.net
Precision (%RSD) < 1% researchgate.net
Recovery 99.63% - 100.22% researchgate.net
Limit of Detection (LOD) 18 µg/mL researchgate.net
Limit of Quantification (LOQ) 59.4 µg/mL researchgate.net

This table presents data from a specific validated HPLC method and may not be representative of all published methods.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity for the analysis of mexiletine in biological samples. nih.govnih.gov This technique typically requires a derivatization step to increase the volatility and thermal stability of the mexiletine molecule, making it suitable for gas chromatographic separation. nih.govresearchgate.net

One such method involves derivatization with perfluorooctanoyl chloride after extraction from serum. nih.gov The use of selected ion monitoring (SIM) in the mass spectrometer enhances the selectivity of the assay, allowing for the precise quantification of mexiletine even in complex matrices. nih.gov N-propylamphetamine has been used as an internal standard in this type of assay. nih.gov GC-MS methods have demonstrated linearity in the low µg/mL range and have been successfully applied to determine mexiletine concentrations in serum. nih.gov

The identity of mexiletine and its metabolites in human urine has been confirmed using GC-MS, highlighting the technique's power in metabolic studies. nih.gov For quantitative analysis in pharmaceutical preparations, a GC-MS method with derivatization using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) has been developed and validated, showing linearity in the 0.5–5 μg/mL range. researchgate.net

Key performance characteristics of a GC-MS method for serum mexiletine are outlined below:

ParameterValue
Derivatizing Agent Perfluorooctanoyl Chloride nih.gov
Internal Standard N-propylamphetamine nih.gov
Linear Range 0.2 to 4 mg/L nih.gov
Within-Run Precision (CV) 1.9% at 1 mg/L nih.gov
Between-Run Precision (CV) 2.5% at 1 mg/L nih.gov
Limit of Detection 0.1 mg/L nih.gov
Average Recovery 80% nih.gov

This table illustrates the performance of a specific GC-MS assay and is for informational purposes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantitative determination of mexiletine in biological matrices like blood and plasma. nih.govnih.govijrps.com This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, often utilizing the multiple reaction monitoring (MRM) mode for quantification. nih.govresearchgate.netresearchgate.net

A significant advantage of LC-MS/MS (B15284909) is its ability to often use simpler sample preparation procedures, such as protein precipitation with acetonitrile (B52724), while still achieving excellent sensitivity and specificity. nih.govresearchgate.net The method has been successfully established for detecting mexiletine in blood for therapeutic drug monitoring and forensic toxicology, demonstrating linearity over a wide concentration range (e.g., 0.02-10 µg/mL) with a low limit of detection (0.01 µg/mL). nih.gov

LC-MS/MS is also well-suited for pharmacokinetic studies due to its high sensitivity and selectivity. researchgate.net The development of these methods involves careful optimization of mass spectrometry parameters, including the fragmentation pattern and mode of ionization, to maximize the response for the analyte. researchgate.net

The following table provides an overview of the performance of a validated LC-MS/MS method for mexiletine in human blood:

ParameterValue
Sample Preparation Protein precipitation with acetonitrile nih.govresearchgate.net
Ionization Mode Positive Electrospray Ionization (ESI) nih.gov
Quantification Mode Multiple Reaction Monitoring (MRM) nih.govijrps.com
Linear Range 0.02 - 10 µg/mL nih.gov
Correlation Coefficient (r²) > 0.9999 nih.gov
Intra-day RSD < 10% nih.govresearchgate.net
Inter-day RSD < 15% nih.govresearchgate.net
Limit of Detection 0.01 µg/mL nih.govresearchgate.net

This table summarizes the characteristics of a specific LC-MS/MS method and should be considered as an example.

Enantioselective Separation and Quantification

Since the enantiomers of mexiletine exhibit different pharmacological activities, methods for their separation and individual quantification are essential. eurekaselect.combenthamdirect.com Chiral chromatography and capillary electrophoresis are the primary techniques used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantioselective separation of mexiletine. eurekaselect.combenthamdirect.com This can be achieved through two main approaches: direct and indirect separation.

The direct approach utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. eurekaselect.combenthamdirect.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) tris(phenylcarbamates), are among the most versatile and have been successfully applied to the enantioseparation of mexiletine. mdpi.comnih.gov For example, a Chiralpak AD column, which is based on an amylose derivative, has been used for the direct analysis of mexiletine and its metabolites in plasma and urine. nih.gov In some cases, derivatization with a reagent like o-phthalaldehyde (B127526) is performed to enhance detection sensitivity. nih.gov

The indirect approach involves derivatizing the mexiletine enantiomers with a chiral derivatizing reagent to form diastereomers. eurekaselect.commdpi.com These diastereomers can then be separated on a conventional achiral HPLC column. eurekaselect.com A variety of chiral derivatizing reagents have been employed for this purpose. mdpi.com

A study on the enantioselective determination of mexiletine and its metabolites in rat plasma utilized a Chiralpak® AD column for separation, achieving a quantification limit of 0.5 ng/ml for the mexiletine enantiomers. nih.gov

The table below details an example of a chiral HPLC method for mexiletine enantiomers:

ParameterValue
Chiral Stationary Phase Chiralpak® AD nih.gov
Sample Preparation Liquid-liquid extraction nih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.gov
Quantification Limit (MEX enantiomers) 0.5 ng/ml nih.gov
Precision (RSD) < 15% nih.gov
Accuracy (Relative Error) < 15% nih.gov

This table is based on a specific published method and serves as an illustrative example.

Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for the enantioseparation of chiral drugs due to its high efficiency, short analysis times, and low consumption of reagents. mdpi.comresearchgate.net In chiral CE, a chiral selector is added to the background electrolyte to facilitate the separation of enantiomers. nih.gov

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for mexiletine enantioseparation. mdpi.comresearchgate.netdntb.gov.ua A study demonstrated the successful chiral separation of mexiletine enantiomers using heptakis-2,3,6-tri-O-methyl-β-CD (TM-β-CD) as the chiral selector. mdpi.comresearchgate.netdntb.gov.ua The optimized method achieved baseline separation with a resolution of 1.52 in under 5 minutes. mdpi.comresearchgate.net The migration order was determined to be S-(+)-mexiletine followed by R-(-)-mexiletine. mdpi.com

The analytical performance of such CE methods is rigorously validated in terms of precision, linearity, accuracy, and robustness. mdpi.comnih.gov The versatility of CE allows for the screening of various types of cyclodextrins and the optimization of parameters like buffer pH, selector concentration, temperature, and applied voltage to achieve the desired separation. mdpi.comdntb.gov.ua

Key parameters for a chiral CE method for mexiletine are presented in the following table:

ParameterValue
Chiral Selector Heptakis-2,3,6-tri-O-methyl-β-CD (TM-β-CD) mdpi.comresearchgate.netdntb.gov.ua
Background Electrolyte 60 mM phosphate (B84403) buffer (pH 5.0) mdpi.comresearchgate.net
Selector Concentration 50 mM TM-β-CD mdpi.comresearchgate.net
Applied Voltage 30 kV mdpi.comresearchgate.net
Temperature 20 °C mdpi.comresearchgate.net
Resolution (Rs) 1.52 mdpi.comresearchgate.net
Analysis Time < 5 minutes mdpi.comresearchgate.net

This table highlights the conditions and performance of a specific, optimized chiral CE method.

Spectrophotometric and Spectrofluorometric Analysis

The analysis of this compound can be performed using various spectrophotometric and spectrofluorometric methods. These techniques are often employed for quantitative determination in pharmaceutical formulations.

One common spectrophotometric approach involves the formation of a colored ion-pair complex. For instance, a method has been developed based on the reaction of mexiletine hydrochloride with bromothymol blue in a dichloromethane (B109758) medium. psu.eduresearchgate.net The resulting colored complex can be measured at a specific wavelength to determine the concentration of the drug. Another method utilizes the formation of a charge-transfer complex between mexiletine as an n-donor and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as a π-acceptor in chloroform, which can be quantified spectrophotometrically. actapharmsci.com

Derivative spectrophotometry has also been employed to enhance the selectivity of the analysis, particularly for determining mexiletine hydrochloride in the presence of its impurities. nih.govresearchgate.net This technique can resolve spectral overlap and allow for the accurate quantification of the active pharmaceutical ingredient.

Spectrofluorometry offers a highly sensitive alternative for the determination of mexiletine hydrochloride. A method based on the reaction of the primary amino group of mexiletine with o-phthalaldehyde (OPA) and a sulfite (B76179) reagent in a basic medium has been reported. nih.gov The resulting fluorescent product is measured at specific excitation and emission wavelengths. This method has been automated using a sequential injection (SI) manifold, allowing for rapid and efficient analysis. nih.gov Furthermore, spectrofluorometric measurement in a micellar medium of sodium dodecyl sulfate (B86663) has been shown to be an effective stability-indicating method. nih.govresearchgate.net

For the specific analysis of the (-)-(R)-enantiomer, stereoselective high-performance liquid chromatography (HPLC) coupled with fluorescence detection is a powerful technique. This method typically involves the derivatization of the enantiomers with a fluorescent agent, followed by separation on a chiral stationary phase. nih.gov

The table below summarizes key parameters of various spectrophotometric and spectrofluorometric methods developed for the analysis of mexiletine hydrochloride. While these methods were developed for the racemic mixture, they are generally applicable to the analysis of the single enantiomer, this compound.

Table 1: Spectrophotometric and Spectrofluorometric Methods for Mexiletine Hydrochloride Analysis

Method Reagent/Technique Wavelength (nm) Linearity Range (µg/mL) Correlation Coefficient (r)
Spectrophotometry 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) 480 2-13 0.9999 actapharmsci.com
Spectrophotometry Bromothymol Blue 408 1.08-10.8 0.9999 psu.eduresearchgate.net
Derivative Spectrophotometry First-derivative of ratio spectra 259 - -
Spectrofluorometry o-phthalaldehyde (OPA)/Sulfite λex=350 / λem=446 - -
Spectrofluorometry Sodium Dodecyl Sulfate (micellar medium) λex=260 / λem=292 - -

Impurity Profiling and Stability-Indicating Assays

Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the drug substance. For mexiletine hydrochloride, several potential impurities have been identified, which can arise from the synthesis process or degradation. pharmaffiliates.compharmaffiliates.com Stability-indicating assays are analytical procedures that can accurately and selectively quantify the drug in the presence of its degradation products, demonstrating the stability of the drug substance over time.

A stability-indicating ultra-high-performance liquid chromatography (UHPLC) method has been developed for the simultaneous determination of mexiletine hydrochloride and its potential impurities. colab.ws This method is capable of separating the active ingredient from seven identified impurities within a short run time. The development of such methods involves subjecting the drug to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation and ensure that the resulting degradation products are well-resolved from the main peak. colab.wsresearchgate.net

One of the key process impurities of mexiletine hydrochloride is 2,6-dimethylphenol. nih.govresearchgate.net Specific analytical methods have been developed for the simultaneous determination of mexiletine hydrochloride and this related substance. nih.govresearchgate.net These methods are crucial for ensuring that the level of this impurity is within the pharmacopeial limits.

The European Pharmacopoeia lists several impurities for mexiletine, including Impurity A (2,6-dimethylphenol), Impurity C, and Impurity D. sigmaaldrich.com The structures of these and other known impurities are important for developing and validating analytical methods for their control.

While these impurity profiling and stability-indicating studies have been primarily conducted on racemic mexiletine hydrochloride, the identified impurities and degradation pathways are expected to be the same for the single enantiomer, this compound.

The table below lists some of the known impurities of mexiletine hydrochloride.

Table 2: Known Impurities of Mexiletine Hydrochloride

Impurity Name Chemical Name Source
Impurity A 2,6-Dimethylphenol Process Impurity nih.govresearchgate.netpharmaffiliates.com
Impurity B 1-(2,6-Dimethylphenoxy)propan-2-one Process Impurity pharmaffiliates.com
Impurity C 1,1'-[(3,3',5,5'-tetramethylbiphenyl-4,4'-diyl)bisoxy]dipropan-2-amine Process Impurity pharmaffiliates.com
Impurity D (2RS)-2-(2,6-Dimethylphenoxy)propan-1-amine Process Impurity pharmaffiliates.com
Mexiletine Cyclic Imine Impurity - Process Impurity pharmaffiliates.com
Mexiletine 6-Desmethyl 4-Methyl Impurity - Process Impurity pharmaffiliates.com

Future Directions and Emerging Research Areas for R Mexiletine Hydrochloride

Development of Novel Analogues and Derivatives

The quest for more effective and safer antiarrhythmic drugs has spurred the development of novel analogues and derivatives of (-)-(R)-Mexiletine Hydrochloride. Research in this area is concentrated on strategic molecular modifications to augment its therapeutic efficacy while mitigating adverse effects.

Reengineering for Enhanced Pharmacological Properties and Reduced Toxicity

Efforts to reengineer mexiletine (B70256) aim to improve its pharmacological properties and decrease its toxicity. probiologists.comdigitellinc.com The primary goal is to enhance its potency and selectivity for the late sodium current (INa-L), which is implicated in certain cardiac arrhythmias like Long QT syndrome type 3 (LQT3), while minimizing off-target effects, such as central nervous system toxicity. probiologists.comdigitellinc.comprobiologists.com

An iterative process known as dynamic medicinal chemistry has been employed to explore the structure-activity relationships (SAR) of mexiletine. probiologists.comdigitellinc.com This involves synthesizing and testing a series of analogues to identify modifications that lead to a better therapeutic window. For instance, certain newly synthesized mexiletine analogues have demonstrated enhanced potency and selectivity for INa-L with a lower proarrhythmic liability compared to the parent compound. probiologists.comdigitellinc.com Some of these analogues have also shown reduced central nervous system toxicity. digitellinc.com

One notable approach involves the replacement of the ortho-methyl groups on the phenyl ring with trifluoromethyl (CF3) groups. This modification has been shown to decrease metabolism and increase bioavailability. nih.gov The development of new mexiletine analogues is guided by a desire to increase on-target potency at the sodium channel while decreasing off-target effects on other channels, like the potassium channel. probiologists.comhbri.org

Synthesis of Deuterated Analogues for Pharmacokinetic Optimization

A significant challenge with mexiletine is its relatively short half-life, which necessitates frequent dosing and can lead to patient non-compliance and an increased risk of side effects. probiologists.com To address this, researchers are exploring the synthesis of deuterated analogues to optimize the drug's pharmacokinetic profile. probiologists.comnih.gov

Deuteration involves the substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. This modification can slow down the rate of drug metabolism, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for metabolic enzymes to break. Specifically, deuteration at the alpha carbon of the amine moiety in mexiletine analogues has been investigated. probiologists.comprobiologists.com

In vitro metabolic studies have indicated that flavin-containing monooxygenase (FMO) is involved in the metabolism of mexiletine and its analogues. probiologists.comprobiologists.com By incorporating deuterium at the alpha carbon, it was hypothesized that metabolism at the amine moiety could be reduced. probiologists.comprobiologists.com Pharmacokinetic studies in rats have shown that this strategy can be successful. For example, a deuterated phenyl mexiletine analogue, (R)-22, demonstrated a 2.7-fold increase in bioavailability compared to its non-deuterated counterpart. nih.gov This improvement in pharmaceutical properties, such as increased area under the curve (AUC) and maximum concentration (Cmax), could potentially allow for less frequent dosing in patients. probiologists.comnih.gov

AnalogModificationObserved Improvement
(R)-22 (Deuterated)Alpha-amino deuteration of a phenyl mexiletine analog2.7-fold increase in bioavailability compared to the non-deuterated version. nih.gov
Trifluoromethyl-substituted analogsReplacement of ortho-methyl groups with CF3 groupsDecreased metabolism and increased bioavailability. nih.gov

Exploration of Novel β-Thiophenoxy and Pyridyl Ethers

Research has extended to the synthesis of novel β-amino ethers containing thiophenyl and pyridyl fragments. nih.govnih.gov This exploration is driven by the potential for these new chemical entities to exhibit unique pharmacological profiles. A practical and efficient four-step synthesis has been developed to produce these analogues in good yield and with high enantioselectivity (91–97% ee). nih.govnih.gov

The rationale for exploring these specific ether modifications stems from the structural features present in agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov By incorporating β-thiophenoxy or pyridyloxy groups, researchers aim to create compounds with potentially novel biological activities. nih.gov For instance, a pyridyl analog of mexiletine has emerged as a potent inhibitor of the late sodium current (INa-L) with favorable physicochemical properties. probiologists.com This finding suggests that further investigation into pyridyl phenyl and other related analogues could lead to the discovery of new and selective drug candidates for treating arrhythmias. probiologists.com

Pharmacogenomic Studies and Personalized Medicine Approaches

The significant interindividual variability in response to mexiletine has prompted investigations into the role of genetic factors, particularly polymorphisms in drug-metabolizing enzymes. nih.govnih.gov This research is at the forefront of a personalized medicine approach, aiming to tailor drug therapy based on a patient's genetic makeup to maximize efficacy and minimize adverse reactions. ccjm.orgmdpi.com

Impact of CYP2D6 and CYP1A2 Polymorphism on Treatment Response

The metabolism of mexiletine is primarily carried out by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP1A2. nih.govnih.gov Genetic polymorphisms in these enzymes can significantly alter their activity, leading to variations in drug clearance and, consequently, treatment response.

CYP2D6: The CYP2D6 gene is highly polymorphic, with over 100 known variants that can result in a range of enzyme activity from poor to ultrarapid metabolism. ccjm.org The CYP2D610 allele, which is common in Asian populations, is associated with decreased metabolic activity. nih.gov Studies using human liver microsomes have shown that the formation of mexiletine's main metabolites, p-hydroxymexiletine (PHM) and hydroxymethylmexiletine (HMM), is significantly impaired in individuals carrying the CYP2D610 allele. nih.gov Compared to individuals with the wild-type CYP2D61/1 genotype, the formation rates of these metabolites were reduced by over 50% in heterozygotes (1/10) and over 85% in homozygotes (10/10). nih.gov This suggests a gene-dosage effect, where a greater number of variant alleles leads to a greater reduction in metabolic capacity. nih.gov

Understanding the impact of these genetic variations can help predict an individual's response to mexiletine, allowing for dose adjustments or the selection of alternative therapies to optimize treatment outcomes.

Gene PolymorphismEffect on Mexiletine MetabolismClinical Implication
CYP2D6*10Decreased formation of p-hydroxymexiletine (PHM) and hydroxymethylmexiletine (HMM). nih.govPotential for higher plasma concentrations of mexiletine, increasing the risk of toxicity in individuals carrying this allele. nih.gov
CYP1A2 VariantsMay alter the contribution of this secondary metabolic pathway. nih.govCould influence overall mexiletine clearance, particularly in individuals with compromised CYP2D6 function. nih.gov

Advanced In Vitro and In Vivo Models for Mechanistic Studies

The development and application of sophisticated in vitro and in vivo models are proving instrumental in elucidating the mechanisms of action of this compound and its analogues. These models offer a more physiologically relevant platform for preclinical research compared to traditional two-dimensional cell cultures. nih.gov

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a powerful tool for cardiovascular drug discovery and toxicity screening. probiologists.comprobiologists.com These cells can be generated from healthy individuals or from patients with specific genetic mutations, such as those causing LQT3. probiologists.comdigitellinc.com Using patient-derived hiPSC-CMs allows researchers to study the effects of drugs on a diseased background, providing a more accurate prediction of clinical efficacy. probiologists.comdigitellinc.com For example, hiPSC-CMs have been used to guide the reengineering of mexiletine, enabling the identification of analogues with enhanced potency and reduced proarrhythmic potential. probiologists.comdigitellinc.com

In addition to cellular models, more complex three-dimensional culture systems, such as organoids and "organ-on-a-chip" technologies, are gaining prominence. probiologists.comnih.gov These models can better recapitulate the multicellular environment and three-dimensional structure of human tissues, offering a more accurate representation of in vivo conditions. nih.gov For instance, heart-on-a-chip and cardiac organoids are being used to predict the cardiotoxicity of drugs. nih.gov

In vivo studies in animal models also remain crucial for understanding the systemic effects of new drug candidates. Aged animal models of oxidative stress have been used to evaluate the antiarrhythmic effects of mexiletine analogues. probiologists.comdigitellinc.com In these models, certain analogues were able to reverse arrhythmogenic effects induced by oxidative stress. probiologists.comdigitellinc.com Furthermore, pharmacokinetic studies in rats have been essential for confirming the improved properties of deuterated mexiletine analogues observed in vitro. nih.gov

The integration of these advanced in vitro and in vivo models provides a comprehensive platform for the preclinical evaluation of novel this compound analogues, facilitating the translation of promising candidates from the laboratory to the clinic.

Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) for Disease Modeling and Drug Screening

The advent of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) has revolutionized the preclinical assessment of antiarrhythmic drugs. nih.gov These cells, which can be generated from patients with specific genetic mutations, provide a powerful "disease-in-a-dish" model to study the efficacy and potential toxicity of compounds like this compound. nih.govprobiologists.com

Researchers have successfully used hiPSC-CMs from patients with Long QT Syndrome type 3 (LQT3), a genetic disorder caused by mutations in the SCN5A sodium channel, to model the disease phenotype and evaluate the therapeutic effects of mexiletine. probiologists.comresearchgate.net Studies have shown that mexiletine can effectively shorten the prolonged action potential duration (APD) and suppress early afterdepolarizations (EADs) in LQT3 hiPSC-CMs, mirroring the clinical benefits observed in patients. researchgate.netnih.gov This platform allows for high-throughput screening of mexiletine analogs to identify candidates with improved potency and reduced off-target effects. probiologists.comnih.gov For instance, iterative cycles of medicinal chemistry and testing in patient-derived hiPSC-CMs have led to the development of analogs with enhanced selectivity for the late sodium current (INa-L) and lower proarrhythmic risk. probiologists.com

The use of hiPSC-CMs extends beyond LQT3 to other cardiac channelopathies. Recent studies have demonstrated the potential of mexiletine in LQT2, where it has been shown to shorten cardiac repolarization in hiPSC-CMs from patients. ahajournals.org Furthermore, chronic exposure of even non-diseased hiPSC-CMs to mexiletine has been found to increase the peak sodium current density, suggesting complex regulatory effects on sodium channel expression and function. nih.gov This highlights the utility of hiPSC-CMs not only for screening drugs but also for uncovering novel mechanisms of action.

Interactive Table: Research Findings in hiPSC-CMs

Finding hiPSC-CM Model Key Outcome Reference
APD Shortening LQT3 (SCN5A F1473C) Mexiletine analogs showed enhanced potency and selectivity. probiologists.com
Phenotype Rescue LQT3 Mexiletine (100 µM) rescued disease-specific phenotypes. researchgate.net
Drug Refinement LQT3 (SCN5A variants) Identified analogs with increased potency and selectivity. nih.gov
Repolarization Shortening LQT2 Mexiletine significantly shortened cardiac repolarization. ahajournals.org

Transgenic Animal Models in Arrhythmia Research

Mouse models of LQT3 have been instrumental in demonstrating the efficacy of mexiletine. nih.gov These models recapitulate the prolonged QT interval and susceptibility to arrhythmias seen in human patients, providing a platform to test therapeutic interventions. Similarly, transgenic rabbit models of LQT2 have been used to show that mexiletine can shorten the action potential duration, supporting findings from hiPSC-CM studies and suggesting a broader potential application for the drug. ahajournals.org The advantage of animal models lies in their ability to assess not only the direct effects on cardiomyocytes but also the influence of the autonomic nervous system and other systemic factors that contribute to arrhythmogenesis. nih.gov

Investigation of New Therapeutic Indications and Drug Repurposing

Beyond its established use in ventricular arrhythmias, research is uncovering new potential therapeutic applications for mexiletine. nih.govnih.gov The European Society of Cardiology guidelines now recommend mexiletine as a first-line, genotype-specific treatment for patients with LQT3. nih.gov There is also growing evidence for its use as an adjunctive therapy in refractory ventricular tachyarrhythmias and electrical storms, potentially stabilizing patients and bridging them to more definitive treatments like catheter ablation. nih.gov

Drug repurposing efforts are also exploring the utility of mexiletine in other conditions characterized by ion channel dysfunction. Based on its sodium channel blocking properties, mexiletine is considered a first-choice treatment for myotonia, a symptom of certain neuromuscular disorders. nih.gov Ongoing research aims to identify other existing drugs with similar mechanisms that could be repurposed as anti-myotonic agents, further highlighting the therapeutic potential of targeting sodium channels. nih.gov

Refinement of Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR)

To improve upon the therapeutic profile of mexiletine, researchers are actively engaged in refining its structure-activity relationship (SAR) and structure-property relationship (SPR). probiologists.com The goal is to develop new analogs with increased potency, greater selectivity for the target ion channel, and a more favorable side-effect profile. probiologists.com

An iterative process of dynamic medicinal chemistry has been employed to systematically evaluate the effects of structural modifications to the mexiletine molecule. probiologists.com By synthesizing and testing a large number of analogs in patient-derived hiPSC-CMs, researchers have been able to identify key structural features that influence the drug's activity. probiologists.com For example, modifications to the phenoxy moiety and the region alpha to the primary amine have been shown to significantly impact the drug's ability to shorten the action potential duration. probiologists.com

Computational Modeling and Receptor Binding Studies

Computational modeling and receptor binding studies are providing valuable insights into the molecular interactions between mexiletine and its target, the voltage-gated sodium channel. nih.govresearchgate.net Theoretical models have been developed to understand how mexiletine binds to the channel's receptor site. nih.govresearchgate.netnih.gov These models suggest a two-step process involving initial recognition and binding of the protonated mexiletine cation to a negatively charged region of the receptor, followed by further interaction with other parts of the channel protein. nih.govresearchgate.net

Ab initio and semi-empirical quantum mechanical methods are being used to study the binding energies and geometries of mexiletine within the sodium channel. nih.govresearchgate.net These computational approaches help to explain the stereochemical selectivity of the receptor, with studies indicating a stronger potency for the (R)-(-)-enantiomer. researchgate.net By simulating the competitive binding of mexiletine with other antiarrhythmic drugs, researchers can also predict potential drug-drug interactions at the molecular level. nih.gov This detailed understanding of the drug-receptor interaction is crucial for the rational design of new mexiletine analogs with enhanced therapeutic properties.

Q & A

Q. What is the primary mechanism of action of (-)-(R)-Mexiletine Hydrochloride in cardiac cells, and how is this experimentally validated?

this compound acts as a voltage-gated sodium channel (VGSC) blocker, specifically inhibiting the rapid influx of Na⁺ ions during phase 0 of the cardiac action potential. This reduces the upstroke velocity in Purkinje fibers and ventricular myocytes, thereby suppressing arrhythmias. Experimental validation involves:

  • Patch-clamp electrophysiology to measure sodium current (INa) inhibition in isolated cardiomyocytes .
  • Ex vivo models using Purkinje fibers to assess changes in effective refractory period (ERP) and action potential duration (APD) ratios .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

A validated visible absorption spectrometry method uses erythrosin dye in acidic Tris-HCl buffer (pH 4.69) to form a binary ion association complex. Detection is performed at dual wavelengths (477 nm and 548 nm) with a linear range of 0.03–4.30 mg·L⁻¹ and a molar absorptivity of 5.56×10⁴ L·mol⁻¹·cm⁻¹ . For higher sensitivity, HPLC with UV detection or LC-MS/MS is recommended, especially for enantiomeric purity assessment .

Q. How is the enantiomeric purity of this compound ensured during synthesis?

Chiral resolution methods such as hydrolytic kinetic resolution (HKR) using cobalt-based catalysts or aziridine ring-opening reactions with chiral auxiliaries are employed. These techniques achieve high enantiomeric excess (>99%) by leveraging stereoselective interactions during synthesis .

Q. What are the key pharmacokinetic properties of this compound, and how are these measured?

  • Bioavailability : ~90% orally, assessed via plasma concentration-time curves in animal models .
  • Offset kinetics : Rapid onset and heart rate-dependent efficacy, studied using Langendorff-perfused heart models to simulate variable pacing rates .
  • Metabolism : Primarily hepatic, with CYP2D6-mediated oxidation to 4-hydroxy metabolites. Liver microsome assays and isotope-labeled analogs (e.g., deuterated Mexiletine) track metabolic pathways .

Q. What in vitro models are suitable for screening this compound's antiarrhythmic activity?

  • HEK-293 cells expressing human cardiac sodium channels (Nav1.5) for IC₅₀ determination .
  • Isolated guinea pig papillary muscles to assess action potential parameters under controlled electrophysiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported sodium channel inhibition potency across studies?

Discrepancies may arise from differences in experimental models (e.g., heterologous expression systems vs. native tissues) or protocol variables (holding potential, pulse duration). To reconcile

  • Standardize protocols using ISAC/NCATS guidelines for VGSC assays.
  • Compare results across multiple models (e.g., mouse vs. human Nav1.5 isoforms) .

Q. What experimental designs optimize the study of this compound's metabolite interactions?

  • Stable isotope tracing : Administer deuterated Mexiletine (e.g., [²H₆]-Mexiletine HCl) to track metabolite formation via LC-HRMS .
  • CYP inhibition assays : Co-incubate with CYP2D6 inhibitors (e.g., quinidine) in hepatocytes to quantify metabolic shifts .

Q. How does this compound’s stereochemistry influence its pharmacodynamic profile?

The (R)-enantiomer exhibits higher sodium channel affinity due to steric and electronic interactions with the channel’s D4-S6 helix. Validate via:

  • Molecular docking simulations comparing (R)- and (S)-enantiomers.
  • Enantioselective binding assays using radiolabeled ligands in cardiac membranes .

Q. What strategies mitigate off-target effects on AhR (aryl hydrocarbon receptor) signaling observed in preclinical studies?

While (-)-(R)-Mexiletine is not a primary AhR ligand, off-target interactions may occur at high doses. Mitigation strategies include:

  • Dose-response profiling in AhR reporter assays (e.g., HepG2-CALUX).
  • Co-administration with AhR antagonists (e.g., CH223191) to isolate sodium channel-specific effects .

Q. How can researchers address variability in ERP/APD modulation across species?

Species-specific differences (e.g., guinea pig vs. human AP morphology) require:

  • Cross-species comparative studies using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) .
  • Computational modeling (e.g., O’Hara-Rudy dynamic model) to predict clinical translation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.